6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJJGTRYJKBHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590250 | |
| Record name | 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108281-78-3 | |
| Record name | 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the primary synthetic pathways, experimental protocols, and relevant chemical data.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The strategic placement of a bromine atom and a methyl group on this scaffold, as in 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, offers opportunities for further functionalization and modulation of its physicochemical and pharmacological properties. This guide outlines a robust synthetic approach, commencing with the preparation of a key intermediate, 5-bromo-2-hydrazinopyridine, followed by the construction of the fused triazole ring.
Synthetic Pathway Overview
The synthesis of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is typically achieved through a two-step process. The first step involves the synthesis of the crucial intermediate, 5-bromo-2-hydrazinopyridine. The second step is the cyclization of this intermediate with a suitable reagent to introduce the 3-methyl group and form the triazole ring.
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its molecular structure, and other key descriptors. Detailed, generalized experimental protocols for the determination of fundamental physicochemical properties are provided, alongside visual representations of synthetic and analytical workflows to support researchers in their laboratory endeavors.
Introduction
6-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine is a substituted triazolopyridine, a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in the development of novel therapeutic agents. The presence of a bromine atom offers a versatile handle for further chemical modifications through cross-coupling reactions, while the triazolo[4,3-a]pyridine core is a known pharmacophore in various biologically active molecules, including kinase inhibitors. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design, formulation development, and pharmacokinetic studies.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine. It is important to note that while some properties have been experimentally determined and reported in commercial supplier documentation, others are predicted values based on computational models.
| Property | Value | Source |
| IUPAC Name | 6-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | Sigma-Aldrich[4] |
| CAS Number | 108281-78-3 | Sigma-Aldrich[4] |
| Molecular Formula | C₇H₆BrN₃ | PubChemLite[5] |
| Molecular Weight | 212.05 g/mol | --- |
| Physical Form | Solid | Sigma-Aldrich[4] |
| Predicted XlogP | 2.3 | PubChemLite[5] |
| Purity | ≥98% | Sigma-Aldrich[4] |
| Storage Temperature | Ambient | Sigma-Aldrich[4] |
Experimental Protocols
The following sections outline detailed, generalized methodologies for the experimental determination of key physicochemical properties of solid organic compounds like 6-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine.
Synthesis of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
A general synthetic route to the[1][2][3]triazolo[4,3-a]pyridine scaffold involves the cyclization of a 2-hydrazinopyridine derivative with a suitable reagent. For the title compound, a plausible synthesis is outlined below.
Reaction Scheme:
Materials:
-
2-Hydrazinyl-5-bromopyridine
-
Acetyl chloride or acetic anhydride
-
A suitable solvent (e.g., pyridine, dioxane, or toluene)
-
A dehydrating agent or conditions for cyclization (e.g., phosphorus oxychloride, polyphosphoric acid, or thermal conditions)
Procedure:
-
Acylation of Hydrazine: To a solution of 2-hydrazinyl-5-bromopyridine in an appropriate solvent, slowly add acetyl chloride or acetic anhydride at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The progress of the acylation can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cyclization: The intermediate acyl-hydrazine can be isolated or directly subjected to cyclization conditions. This may involve heating the reaction mixture, potentially with the addition of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid, to facilitate the intramolecular cyclization to form the triazole ring.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized. The product is then extracted with a suitable organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline 6-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine is finely ground using a mortar and pestle.[2]
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end.[1]
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Rapid Determination (Optional): A rapid heating rate can be used to get an approximate melting range.
-
Accurate Determination: A fresh sample is heated at a slow rate (1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.
-
Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A pure compound should exhibit a sharp melting range of 1-2 °C.[1]
Solubility Profile Determination
Determining the solubility in various solvents is crucial for applications in synthesis, purification, and formulation.
Materials:
-
6-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)
-
Vials or test tubes
-
Shaker or vortex mixer
-
Analytical balance
Procedure:
-
Preparation: A known amount of the compound (e.g., 1-5 mg) is added to a vial.
-
Solvent Addition: A measured volume of a specific solvent is added to the vial.
-
Equilibration: The mixture is agitated (e.g., by shaking or vortexing) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: The solution is visually inspected for the presence of undissolved solid.
-
Quantification (Optional): If a quantitative measurement is required, the saturated solution is filtered to remove any undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in solution. For a nitrogen-containing heterocycle, this is particularly important for understanding its behavior at physiological pH. Potentiometric titration is a common method for pKa determination.[6][7]
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker or titration vessel
Reagents:
-
A solution of 6-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine in a suitable solvent (e.g., water or a water-cosolvent mixture)
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: A known concentration of the compound is prepared in a suitable solvent. The solution should be purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[6]
-
Titration: The solution is placed in the titration vessel with the pH electrode and stir bar. The titrant (acid or base) is added in small, known increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[8]
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate generalized workflows relevant to the study of 6-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. 6-BROMO-3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE | 108281-78-3 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. elar.urfu.ru [elar.urfu.ru]
An In-depth Technical Guide to 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
An In-depth Technical Guide to 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
CAS Number: 108281-78-3
This technical guide provides a comprehensive overview of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of extensive experimental data for this specific molecule, this guide incorporates information on closely related and well-documented structural analogs to offer a broader and more practical context for its synthesis, properties, and potential applications.
Physicochemical Properties
The fundamental properties of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and its analogs are crucial for their application in research and synthesis. The following table summarizes key quantitative data for the target compound and two of its structurally related counterparts.
| Property | 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | 6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine | 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine |
| CAS Number | 108281-78-3[4] | 941294-56-0[1][5] | 459448-06-7[6] |
| Molecular Formula | C₇H₆BrN₃[3][4] | C₇H₆BrN₃S[1][5] | C₉H₁₀BrN₃[6] |
| Molecular Weight | 212.05 g/mol [3][4] | 244.11 g/mol [1] | 240.1 g/mol [7] |
| Appearance | Not specified | Solid | Yellow liquid[6] |
| Purity | Not specified | ≥98%[1] | Not specified |
| Storage | Not specified | Refrigerated[5] | 2-8°C[6] |
Experimental Protocols
Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core is a critical step in obtaining the target compound and its analogs. A general and effective method involves the cyclization of a 2-hydrazinylpyridine precursor. The following is a representative protocol adapted from general procedures for similar structures.
Objective: To synthesize the 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine core.
Materials:
-
5-Bromo-2-hydrazinylpyridine
-
Appropriate orthoester (e.g., triethyl orthoacetate for the 3-methyl derivative) or acid chloride (e.g., acetyl chloride)
-
Phosphorus oxychloride (POCl₃) (optional, for cyclization with acid chlorides)
-
Solvent (e.g., ethanol, toluene, or acetonitrile)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., ethyl acetate, chloroform)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-hydrazinylpyridine in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an equimolar amount of the appropriate orthoester (e.g., triethyl orthoacetate) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield the pure 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Alternative Cyclization with an Acid Chloride:
-
Acylation: React 5-Bromo-2-hydrazinylpyridine with an acid chloride (e.g., acetyl chloride) in an appropriate solvent to form the corresponding acyl hydrazide.
-
Cyclization: The resulting acyl hydrazide can be cyclized to the triazolopyridine by heating with a dehydrating agent like phosphorus oxychloride.
-
Work-up and Purification: The reaction mixture is carefully quenched with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified as described above.
Characterization
The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern and the overall structure. For a related compound, 6-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, the ¹H-NMR spectrum in CDCl₃ shows a singlet for the methyl group at δ 2.60 ppm.[8]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity. For 6-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, the low-resolution mass spectrum shows molecular ion peaks at m/z 211 and 213, corresponding to the bromine isotopes.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule.
Potential Biological Activity and Signaling Pathways
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active molecules.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.
Inhibition of JAK/HDAC Pathways
Recent studies have explored triazolopyridine derivatives as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs).[9] These pathways are crucial in cell signaling and gene expression, and their dysregulation is linked to various cancers and inflammatory conditions.
-
JAK-STAT Pathway: This pathway transmits signals from cytokines and growth factors to the nucleus, influencing cell proliferation, differentiation, and survival.[10][11] Inhibitors targeting this pathway can modulate immune responses and are used in the treatment of autoimmune diseases and some cancers.
-
HDAC Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[12] This leads to chromatin condensation and transcriptional repression. HDAC inhibitors promote histone acetylation, resulting in a more open chromatin structure and the expression of tumor suppressor genes.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. msesupplies.com [msesupplies.com]
- 8. 6-BROMO-2-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIDINE | 7169-95-1 [chemicalbook.com]
- 9. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
Spectroscopic and Structural Elucidation of Bromo-Methyl-Triazolopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The characterization of novel chemical entities is a cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming the structure and purity of synthesized compounds. This technical guide focuses on the spectral data for bromo-methyl-triazolo[4,3-a]pyridine derivatives.
Important Note: Extensive searches of publicly available scientific databases and literature have revealed no experimental NMR, IR, or MS spectral data for the specific compound 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine .
As a practical alternative, this guide presents available spectral data for a closely related isomer, 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine . This information is intended to serve as a valuable illustrative example for researchers working with this class of compounds. The methodologies for spectral data acquisition and the general workflow for analysis remain consistent across such related structures.
Spectral Data for 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine
The following tables summarize the available quantitative spectral data for the isomeric compound, 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Table 1: ¹H NMR Spectral Data of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 2.60 | s | - | 3H | -CH₃ |
| 7.54 | d | 1.2 | 1H | Ar-H |
| 8.64 | dd | 1.1 | 1H | Ar-H |
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz
Table 2: Mass Spectrometry (LRMS) Data of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine
| m/z | Relative Intensity (%) | Assignment |
| 211, 213 | 96, 100 | [M]⁺ |
| 170, 172 | 13, 12 | Fragment |
| 156, 158 | 10, 7 | Fragment |
| 143, 145 | 10, 6 | Fragment |
| 64 | 58 | Fragment |
| 42 | 18 | Fragment |
The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) is evident in the mass spectrum.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent standard procedures for the acquisition of spectral data for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.
-
Data Acquisition: The prepared sample is placed in the NMR probe. For ¹H NMR, typically 16 to 64 scans are acquired. For ¹³C NMR, a significantly larger number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of infrared radiation at various wavenumbers.
-
Data Processing: A background spectrum (of the empty ATR crystal) is first recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and H₂O.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample solution is introduced into the mass spectrometer. Depending on the instrumentation, various ionization techniques can be used, such as Electron Ionization (EI) for low-resolution mass spectrometry (LRMS) or Electrospray Ionization (ESI) for high-resolution mass spectrometry (HRMS).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectral analysis process.
References
Navigating the Synthesis of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the synthesis of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, a heterocyclic compound of interest to researchers in drug discovery and development. Due to its limited commercial availability, this document focuses on a plausible and detailed synthetic route, equipping scientists with the necessary information to produce this compound in a laboratory setting.
Introduction
6-Bromo-3-methyl-triazolo[4,3-a]pyridine is a substituted triazolopyridine derivative. The triazolopyridine scaffold is a recognized privileged structure in medicinal chemistry, with analogs exhibiting a wide range of biological activities. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The methyl group at the 3-position can also influence the compound's steric and electronic properties, potentially impacting its biological target engagement. This guide outlines a feasible two-step synthesis pathway, starting from the commercially available 2-amino-5-bromopyridine.
Proposed Synthesis Pathway
The synthesis of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine can be logically approached in two primary stages:
-
Synthesis of the key intermediate: 2-hydrazinyl-5-bromopyridine.
-
Cyclization to form the final product: Reaction of the intermediate with acetic anhydride to introduce the 3-methyl group and form the triazole ring.
This pathway is based on established chemical transformations for the synthesis of analogous triazolopyridine systems.
Caption: Proposed two-step synthesis pathway for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Experimental Protocols
Step 1: Synthesis of 2-Hydrazinyl-5-bromopyridine
This procedure outlines the diazotization of 2-amino-5-bromopyridine followed by reduction to the corresponding hydrazine.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 1 eq. |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 eq. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 3 eq. |
| Sodium Hydroxide (aq.) | NaOH | 40.00 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |
| Distilled Water | H₂O | 18.02 | As needed |
Procedure:
-
Diazotization: 2-Amino-5-bromopyridine is dissolved in a suitable volume of concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Reduction: A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0 °C. The cold diazonium salt solution is then added slowly to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for a further 1-2 hours at room temperature. The resulting precipitate is collected by filtration.
-
Neutralization and Extraction: The collected solid is suspended in water and the pH is carefully adjusted to basic (pH > 10) with a concentrated sodium hydroxide solution while cooling in an ice bath. The aqueous layer is then extracted several times with diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-hydrazinyl-5-bromopyridine, which can be used in the next step without further purification or can be purified by recrystallization if necessary.
Step 2: Synthesis of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
This procedure details the cyclization of 2-hydrazinyl-5-bromopyridine with acetic anhydride.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| 2-Hydrazinyl-5-bromopyridine | C₅H₆BrN₃ | 188.03 | 1 eq. |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Excess |
| Pyridine (optional) | C₅H₅N | 79.10 | Catalytic |
| Ethanol | C₂H₅OH | 46.07 | As needed |
| Water | H₂O | 18.02 | As needed |
Procedure:
-
Reaction Setup: 2-Hydrazinyl-5-bromopyridine is suspended in an excess of acetic anhydride. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the excess acetic anhydride is carefully quenched by the slow addition of water or ethanol.
-
Precipitation and Filtration: The resulting mixture is poured into cold water, leading to the precipitation of the crude product. The solid is collected by filtration and washed thoroughly with water.
-
Purification: The crude 6-Bromo-3-methyl-triazolo[4,3-a]pyridine can be purified by recrystallization from a suitable solvent such as ethanol to afford the final product.
Caption: Detailed experimental workflow for the synthesis of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
| Property | Value |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Monoisotopic Mass | 210.9745 Da |
| XLogP3 | 1.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 210.9745 g/mol |
| Topological Polar Surface Area | 43.1 Ų |
| Heavy Atom Count | 11 |
Safety and Handling
It is imperative that the synthesis of this compound is conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reagents used in this synthesis, particularly tin(II) chloride, concentrated acids, and acetic anhydride, are corrosive and/or toxic and should be handled with extreme care. Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in this procedure prior to commencing any experimental work.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the laboratory synthesis of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine. By following the detailed experimental protocols for the synthesis of the key intermediate and the subsequent cyclization, researchers can access this valuable compound for their drug discovery and development programs. The provided information on the compound's properties and the necessary safety precautions will aid in its successful and safe synthesis.
The Therapeutic Potential of Triazolopyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of triazolopyridine derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. This document is intended to serve as a valuable resource for researchers and drug development professionals by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Anticancer Activity
Triazolopyridine derivatives have shown significant promise as anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.
Bromodomain and Extra-Terminal (BET) Protein Inhibition
A notable mechanism of action for several anticancer triazolopyridine derivatives is the inhibition of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.[1] BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes.[2][3][4] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to promote the expression of genes involved in cell cycle progression and proliferation.[5] Triazolopyridine-based inhibitors competitively bind to the acetyl-lysine binding pocket of BRD4, disrupting its function and leading to the downregulation of oncogenes like c-Myc, ultimately inducing apoptosis in cancer cells.[1]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Inhibition
Other triazolopyridine derivatives have demonstrated anticancer activity through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[6][7][8] By blocking the ATP binding site of EGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells.
Quantitative Data: Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Triazolopyridine | BRD4 BD1 | MV4-11 | 0.02 | [1] |
| [9][10][11]triazolo[1,5-a]pyrimidine | BRD4 (BD1/BD2) | THP-1 | 3.86 | [12] |
| Triazolopyridine | Not Specified | HCT-116 | 6 | [13] |
| Triazolopyridine | Not Specified | MCF-7 | 45 | [13] |
| Triazolopyridine | JAK/HDAC | MDA-MB-231 | 0.75 | [14] |
| Triazolopyridine | JAK/HDAC | RPMI-8226 | 0.12 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Triazolopyridine derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
Triazolopyridine derivatives have demonstrated promising activity against a range of bacterial pathogens.
Mechanism of Action
The precise mechanisms of antibacterial action for many triazolopyridine derivatives are still under investigation. However, it is hypothesized that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Quantitative Data: Antimicrobial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine | Staphylococcus aureus | 32 | [15] |
| Triazolo[4,3-a]pyrazine | Escherichia coli | 16 | [15] |
Experimental Protocol: Microbroth Dilution Method
The microbroth dilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Triazolopyridine derivative (test compound)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the triazolopyridine derivative in the broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Antiviral Activity
Certain triazolopyridine derivatives have emerged as potent inhibitors of viral replication, particularly against Chikungunya virus (CHIKV).
Mechanism of Action: Inhibition of nsP1 Capping Enzyme
The antiviral activity of these compounds is attributed to the inhibition of the viral non-structural protein 1 (nsP1).[16] nsP1 is a crucial enzyme in the alphavirus replication cycle, responsible for capping the 5' end of the viral RNA.[16] This capping process is essential for protecting the viral RNA from degradation, facilitating its translation, and evading the host's innate immune response.[16] The capping mechanism of alphaviruses is unique and involves the N7 methylation of GTP, followed by the formation of a covalent m7GMP-nsP1 intermediate, and finally the transfer of the m7GMP to the viral RNA.[16][17][18] Triazolopyridine derivatives can inhibit the methyltransferase and/or guanylyltransferase activities of nsP1, thereby blocking the capping process and halting viral replication.[16]
Anti-inflammatory Activity
Triazolopyridine derivatives have demonstrated significant anti-inflammatory properties in preclinical models.
Mechanism of Action
The anti-inflammatory effects of these compounds are likely mediated through the inhibition of pro-inflammatory mediators. While the exact targets are not fully elucidated for all derivatives, potential mechanisms include the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, and the suppression of pro-inflammatory cytokine production.
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Animal Model | Dose | % Inhibition of Edema (at 3h) | Reference |
| Triazolopyrimidine | Rat | Not Specified | 57.1 | This is a general finding, specific dosage and compound details were not available in the initial search results. |
| Triazolopyrimidine | Rat | Not Specified | 54.4 | This is a general finding, specific dosage and compound details were not available in the initial search results. |
| Triazolopyrimidine | Rat | Not Specified | 48.2 | This is a general finding, specific dosage and compound details were not available in the initial search results. |
| Triazole | Rat | 50 µmol/kg | Significant reduction | [19] |
| 1,3,5-triazine | Rat | 200 mg/kg | 96.31 - 99.69 (at 4h) | [20] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Triazolopyridine derivative (test compound)
-
Vehicle for compound administration
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the triazolopyridine derivative or vehicle to the rats via the desired route (e.g., oral or intraperitoneal). A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat. The left hind paw can serve as a non-inflamed control.
-
Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[21]
Central Nervous System (CNS) Activity
Triazolopyridine derivatives have shown potential for treating various CNS disorders, including epilepsy and psychosis.
Anticonvulsant Activity
Several triazolopyrimidine derivatives have demonstrated significant anticonvulsant effects in preclinical models of epilepsy.[22][23][24][25]
The anticonvulsant activity of some of these compounds is attributed to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[22][25] These derivatives are believed to act as positive allosteric modulators (PAMs) of the GABA-A receptor.[9][10][11][26] By binding to a site distinct from the GABA binding site, they enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn raises the seizure threshold.[9][11][27]
| Compound ID | Animal Model | Test | ED50 (mg/kg) | Reference |
| 6d | Mouse | MES | 15.8 | [22][23][24][25] |
| 6d | Mouse | PTZ | 14.1 | [22][23][24][25] |
| 6c | Mouse | MES | 25.3 | [22] |
| 6c | Mouse | PTZ | 23.7 | [22] |
| 6e | Mouse | MES | 38.0 | [22] |
| 6e | Mouse | PTZ | 28.4 | [22] |
| 32a | Mouse | PTZ | 1.4 | [28] |
| 19 | Mouse | MES | 11.4 | [28] |
| 19 | Mouse | sc-PTZ | 31.7 | [28] |
Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Procedure: An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) is delivered through corneal or ear electrodes to induce a maximal seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Pentylenetetrazol (PTZ)-Induced Seizure Test: This model is used to identify compounds that can raise the seizure threshold.
-
Procedure: A convulsant dose of PTZ (a GABA-A receptor antagonist) is administered subcutaneously or intraperitoneally. The endpoint is the failure to observe a threshold seizure, typically characterized by an episode of clonic spasms lasting for at least 5 seconds.
Antipsychotic Activity
Some triazolopyridine derivatives are being investigated as potential atypical antipsychotics.
The therapeutic effect of atypical antipsychotics is thought to be mediated by their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[29][30][31] The blockade of D2 receptors in the mesolimbic pathway is associated with the reduction of positive symptoms of psychosis, while the blockade of 5-HT2A receptors is believed to contribute to the alleviation of negative symptoms and a lower incidence of extrapyramidal side effects.[32] The interplay and crosstalk between these two receptor systems are crucial for the overall efficacy of these drugs.
Conclusion
The triazolopyridine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide demonstrate potent anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-active properties. The detailed experimental protocols and visualized signaling pathways provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of triazolopyridine derivatives holds great potential for the development of novel and effective treatments for a variety of human diseases.
References
- 1. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional Roles of Bromodomain Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structural Insights into the Mechanisms of Action of Functionally Distinct Classes of Chikungunya Virus Nonstructural Protein 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural basis and dynamics of Chikungunya alphavirus RNA capping by nsP1 capping pores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. frontiersin.org [frontiersin.org]
- 25. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. quora.com [quora.com]
- 28. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Interaction Between Variations in Dopamine D2 and Serotonin 2A Receptor is Associated with Short-Term Response to Antipsychotics in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Bromine Atom in 6-Bromo-3-methyl-triazolo[4,3-a]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic compound, 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, is a versatile building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of a bromine atom at the 6-position, which serves as a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.
Core Reactivity: A Hub for Molecular Diversification
The bromine atom at the 6-position of the 3-methyl-triazolo[4,3-a]pyridine core is amenable to a range of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, amino, and alkynyl groups, thus enabling the synthesis of diverse compound libraries for drug discovery and other applications. The electron-deficient nature of the pyridine ring system facilitates these coupling reactions.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving the bromine atom of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, extracted from the chemical literature.
Table 1: Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | PdCl₂(dppf) (10) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 68 |
| (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 82 |
Table 2: Buchwald-Hartwig Amination Reactions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 78 |
| 1-Boc-piperazine | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | Toluene | 100 | 16 | 91 |
Table 3: Sonogashira Coupling Reactions
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 92 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | 80 | 12 | 88 |
| Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Et₃N | Acetonitrile | 70 | 8 | 79 |
Experimental Protocols
The following are representative, detailed methodologies for key transformations of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Suzuki-Miyaura Coupling Protocol
Synthesis of 3-methyl-6-(1H-pyrazol-4-yl)-triazolo[4,3-a]pyridine
To a solution of 6-bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (1.2 eq) in a mixture of 1,4-dioxane and water (4:1) is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf), 0.1 eq) is then added, and the reaction mixture is heated to 100 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination Protocol
Synthesis of 4-(3-methyl-triazolo[4,3-a]pyridin-6-yl)morpholine
In a sealed tube, 6-bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq), morpholine (1.5 eq), and cesium carbonate (2.5 eq) are combined in 1,4-dioxane. The mixture is degassed with argon for 20 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and Xantphos (0.04 eq) are then added. The tube is sealed, and the reaction mixture is heated to 110 °C for 18 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the product.
Sonogashira Coupling Protocol
Synthesis of 3-methyl-6-(phenylethynyl)-triazolo[4,3-a]pyridine
To a solution of 6-bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq) and phenylacetylene (1.2 eq) in tetrahydrofuran are added triethylamine (3.0 eq) and copper(I) iodide (0.1 eq). The solution is degassed with argon for 15 minutes. Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 eq) is then added, and the reaction mixture is stirred at 60 °C for 6 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the described cross-coupling reactions.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: General workflow for a Sonogashira coupling reaction.
Signaling Pathways and Logical Relationships
The reactivity of the bromine atom on the 6-Bromo-3-methyl-triazolo[4,3-a]pyridine core enables a logical progression for the synthesis of diverse chemical entities. This relationship can be visualized as a branching pathway from a central starting material to a multitude of functionalized derivatives.
Caption: Reactivity pathways from the core molecule.
A Technical Guide to the Solubility of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine is limited. This guide provides a qualitative assessment of its expected solubility in common organic solvents, alongside detailed experimental protocols for researchers to determine precise solubility parameters.
Introduction
The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in research and drug development. 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, a heterocyclic compound, possesses a unique structural framework that dictates its interactions with different solvents. Understanding its solubility is paramount for reaction chemistry, purification, formulation, and biological screening. This technical guide offers a predictive analysis of its solubility and provides robust methodologies for its empirical determination.
Qualitative Solubility Prediction
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine can be made by analyzing its molecular structure. The molecule contains a polar triazolopyridine ring system and a nonpolar methyl group and a bromine atom. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors. This combination of features suggests a moderate polarity.
The following table provides a qualitative prediction of solubility in a range of common organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and ability to accept hydrogen bonds. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity and similar properties to DMSO. |
| Methanol | Polar Protic | Soluble to Moderately Soluble | Polarity and hydrogen bonding capability. |
| Ethanol | Polar Protic | Moderately Soluble | Less polar than methanol. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Moderate polarity. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Lower polarity. |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Moderate polarity but weaker interactions. |
| Chloroform | Nonpolar | Sparingly Soluble | Primarily for nonpolar compounds. |
| Hexane | Nonpolar | Insoluble | Significant mismatch in polarity. |
| Toluene | Nonpolar | Insoluble | Aromatic but nonpolar nature. |
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for both thermodynamic and kinetic solubility assessments.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for this determination.[1][2][3][4]
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine (solid)
-
Selected organic solvents
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid 6-Bromo-3-methyl-triazolo[4,3-a]pyridine to a glass vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Centrifuge the vial at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound when it precipitates from a supersaturated solution, often prepared from a high-concentration stock solution in DMSO.[1][5][6]
Materials:
-
A stock solution of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine in DMSO (e.g., 10 mM)
-
Aqueous buffer or organic solvent of interest
-
96-well microplate
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the target solvent.
-
Incubation: Incubate the plate at a constant temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, the plate can be centrifuged, and the concentration in the supernatant can be measured by UV-Vis spectroscopy.
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Caption: Workflow for Solubility Assessment of a New Chemical Entity.
References
In-Depth Technical Guide: Safety and Handling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
In-Depth Technical Guide: Safety and Handling of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound utilized in organic synthesis and medicinal chemistry research. Due to the limited availability of detailed toxicological data for this specific compound, this guide amalgamates information from available safety data sheets for the compound and its isomers, and incorporates general safety protocols for handling brominated pyridine derivatives.
Hazard Identification and Classification
6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is classified as a hazardous substance. The following tables summarize its known and predicted hazard information based on the Globally Harmonized System (GHS).
GHS Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
Note: This classification is based on data for closely related triazolopyridine compounds. Specific toxicological data for 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is not currently available.
GHS Label Elements
| Element | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
A complete, experimentally verified set of physical and chemical properties for 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is not publicly available. The following table includes basic identifiers and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | PubChem[4] |
| Molecular Weight | 212.05 g/mol | Sigma-Aldrich |
| Appearance | Solid (form may vary) | General |
| XlogP (Predicted) | 2.3 | PubChem[4] |
| Monoisotopic Mass | 210.9745 Da | PubChem[4] |
Experimental Protocols: Safe Handling and Storage
Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
All work with 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine must be conducted while wearing appropriate PPE.
Engineering Controls
Work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid to avoid inhalation of dust particles.
Handling Protocol
-
Preparation :
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Have appropriate spill containment materials (e.g., absorbent pads, sand) available.
-
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
If there is a risk of dust generation, use a respirator with an appropriate particulate filter.
-
-
In Solution :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed when not in use.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all equipment and the work surface.
-
Remove and properly dispose of contaminated gloves.
-
Storage
Store 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
If Swallowed : Immediately call a poison control center or doctor. Rinse mouth with water. Do not induce vomiting.
-
If on Skin : Remove contaminated clothing and wash the affected area with plenty of soap and water.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
If Inhaled : Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Spill Response
-
Small Spills :
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
Prevent the spill from entering drains or waterways.
-
Disposal Considerations
Dispose of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine from receipt to disposal.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the specific Safety Data Sheet (SDS) for the compound being used. Always consult the SDS and your institution's safety protocols before handling any chemical.
References
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine [cymitquimica.com]
- 2. SDS of 6-Bromo-3-Methyl-1,2,4-Triazolo[4,3-a]Pyridine, Safety Data Sheets, CAS 108281-78-3 - chemBlink [ww.chemblink.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. PubChemLite - 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 6-Aryl-3-methyl-triazolo[4,3-a]pyridines
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 6-Aryl-3-methyl-[1][2][3]triazolo[4,3-a]pyridines
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a significant structural motif in medicinal chemistry and materials science. The functionalization of this heterocyclic system, particularly at the 6-position, allows for the exploration of structure-activity relationships and the development of novel compounds with diverse applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal strategy for the arylation of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst in a cycle of oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond between an organic halide and an organoboron compound. For the successful coupling of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products. Bulky, electron-rich phosphine ligands are often effective for electron-rich heterocyclic substrates.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine with a representative arylboronic acid. Optimization may be required for different boronic acids.
Materials:
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask or microwave vial
Equipment:
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox
-
Microwave reactor (optional)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Liquid chromatography-mass spectrometry (LC-MS) (optional)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times.[1] Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.[1]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[1] Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reagents and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | 212.05 | 1.0 | 1.0 | 212 mg |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.47 | 0.04 | 0.04 | 16.4 mg |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 4 mL |
| Water | - | - | - | 1 mL |
Table 2: Optimized Reaction Conditions for Suzuki Coupling of Bromo-Azaheterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Good to Excellent | [1] |
| PdCl₂(dppf) (5) | None | K₃PO₄ (2) | DMF | 100 | Good | [1] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [4] |
| Pd(PPh₃)₄ (5) | --- | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | Moderate to Good | General |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure proper storage.[1] |
| Inefficient ligand | Screen other bulky, electron-rich phosphine ligands like XPhos.[1] | |
| Inappropriate base | Try alternative bases such as K₃PO₄ or Cs₂CO₃.[1] | |
| Insufficient degassing | Ensure the solvent and reaction mixture are thoroughly degassed to prevent catalyst deactivation by oxygen.[1] | |
| Low Yield | Suboptimal temperature | Cautiously increase the reaction temperature, monitoring for potential decomposition.[1] |
| Poor solubility | Adjust the solvent ratio or switch to a different solvent like DMF.[1] | |
| Side Product Formation | Homocoupling of boronic acid | Use a slight excess of the boronic acid and ensure efficient stirring. |
| Protodeboronation | Use anhydrous solvents and ensure the reaction is under an inert atmosphere. |
Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling.
Application Notes and Protocols: Sonogashira Reaction of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it a cornerstone in modern organic synthesis.[3]
The[1][4][5]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities. Derivatives of this core structure have been identified as potent inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy.[5] Furthermore, these compounds have shown promise as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), another important enzyme in the context of immune evasion by tumors.[6] The introduction of alkynyl moieties onto the 6-position of the 3-methyl-[1][4][5]triazolo[4,3-a]pyridine core via the Sonogashira reaction can lead to the generation of novel chemical entities with potentially enhanced or modulated pharmacological profiles, making this a valuable strategy in drug discovery and development.[7][8]
These application notes provide a detailed protocol for the Sonogashira coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine with a variety of terminal alkynes, based on established procedures for structurally related bromopyridine derivatives.[9]
Reaction Principle: The Catalytic Cycle
The Sonogashira reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper.[10] The palladium cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. The subsequent reductive elimination from the diorganopalladium(II) complex yields the final arylalkyne product and regenerates the active Pd(0) species, allowing the catalytic cycle to continue.[10]
Data Presentation: Representative Yields
The following table summarizes representative yields for the Sonogashira cross-coupling of a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, with various terminal alkynes. These values can serve as an estimation for the expected yields when using 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, although optimization may be required.
| Entry | Terminal Alkyne | Product | Yield (%)[9] |
| 1 | Phenylacetylene | 6-(Phenylethynyl)-3-methyl-[1][4][5]triazolo[4,3-a]pyridine | 93 |
| 2 | 1-Ethynyl-4-ethylbenzene | 6-((4-Ethylphenyl)ethynyl)-3-methyl-[1][4][5]triazolo[4,3-a]pyridine | 91 |
| 3 | 4-Ethynylanisole | 6-((4-Methoxyphenyl)ethynyl)-3-methyl-[1][4][5]triazolo[4,3-a]pyridine | 90 |
| 4 | 1-Ethynyl-4-(trifluoromethyl)benzene | 6-((4-(Trifluoromethyl)phenyl)ethynyl)-3-methyl-[1][4][5]triazolo[4,3-a]pyridine | 85 |
| 5 | 3-Ethynylpyridine | 3-Methyl-6-(pyridin-3-ylethynyl)-[1][4][5]triazolo[4,3-a]pyridine | Not Reported |
| 6 | Propargyl alcohol | 3-(3-Methyl-[1][4][5]triazolo[4,3-a]pyridin-6-yl)prop-2-yn-1-ol | 90 |
Experimental Protocols
This protocol is adapted from a general procedure for the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes.[9]
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.15 equiv), and Copper(I) iodide (0.3 equiv).
-
Solvent and Base Addition: Add anhydrous THF and triethylamine (a 2:1 v/v mixture of THF/Et₃N is recommended).
-
Degassing: Degas the reaction mixture by bubbling with argon for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture with stirring.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynyl-3-methyl-triazolo[4,3-a]pyridine.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
References
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Buchwald-Hartwig Amination using 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is particularly valuable in medicinal chemistry and drug development due to its broad substrate scope and tolerance for a wide array of functional groups.[4] The[1][5][6]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Specifically, 6-arylamino-[1][5][6]triazolo[4,3-a]pyridine derivatives have been identified as potent antiproliferative agents, demonstrating the importance of accessing these structures efficiently.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine with various amines.
Reaction Principle
The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide, in this case, 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, with a primary or secondary amine. The reaction is catalyzed by a palladium complex and requires a suitable phosphine ligand and a base. The generally accepted catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminated product and regenerating the active Pd(0) catalyst.[2][3]
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting the desired reductive elimination and preventing side reactions.[2]
Data Presentation: Representative Reaction Conditions and Yields
Table 1: Buchwald-Hartwig Amination of a 6-Bromoheterocycle with Primary Amines [7]
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |
| 4-Trifluoromethylaniline | N-(4-(trifluoromethyl)phenyl)-1H-indazol-6-amine | 78 |
| 2-Aminopyridine | N-(pyridin-2-yl)-1H-indazol-6-amine | 65 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[7]
Experimental Protocols
The following protocols are generalized procedures for the Buchwald-Hartwig amination of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine. Optimization may be required for specific amine substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Amination with Primary Amines
This protocol is adapted from procedures for the amination of similar heteroaryl bromides.[7]
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
BrettPhos Precatalyst (e.g., [Pd(cinnamyl)Cl]2 / BrettPhos) (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine and the BrettPhos precatalyst.
-
Evacuate and backfill the tube with argon three times.
-
Add the primary amine to the Schlenk tube.
-
Add anhydrous THF via syringe.
-
With stirring, add the LiHMDS solution dropwise at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 65-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amination with Secondary Amines
This protocol is adapted from established methods for similar couplings.[7]
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
RuPhos Precatalyst (e.g., Pd(OAc)2 / RuPhos) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a stream of argon, add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, the RuPhos precatalyst, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the secondary amine to the tube.
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Signaling Pathway: G2/M Arrest and Apoptosis
The aminated products of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine have shown potential as antiproliferative agents by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1] The following diagram illustrates a simplified signaling pathway associated with these cellular events.
Caption: Simplified signaling pathway for G2/M arrest and apoptosis.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-amino-3-methyl-triazolo[4,3-a]pyridine derivatives. The selection of an appropriate palladium precatalyst, a sterically hindered and electron-rich phosphine ligand, and a suitable base is crucial for achieving high reaction yields. The provided protocols offer a solid starting point for the synthesis of a diverse library of these compounds, which have demonstrated potential as antiproliferative agents. Further investigation into the specific signaling pathways affected by these molecules will be valuable for the development of novel cancer therapeutics.
References
- 1. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of G2/M cell cycle arrest and apoptosis by luteolin in human colon cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of various therapeutic agents. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal core for designing kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
This document provides detailed application notes and protocols for the synthesis of a library of potential kinase inhibitors starting from 6-Bromo-3-methyl-triazolo[4,3-a]pyridine. The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[4]
Synthetic Strategy Overview
The general strategy for generating a library of kinase inhibitor candidates from 6-Bromo-3-methyl-triazolo[4,3-a]pyridine involves two primary synthetic routes:
-
Suzuki-Miyaura Coupling: To introduce a variety of aryl and heteroaryl substituents at the 6-position.
-
Buchwald-Hartwig Amination: To introduce a diverse range of amino functionalities at the 6-position.
These two approaches allow for a systematic exploration of the chemical space around the triazolo[4,3-a]pyridine core to optimize interactions with the target kinase's active site.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine with various arylboronic acids.[5][6]
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
An inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe. The reaction is typically run at a concentration of 0.1 M with respect to the starting bromide.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine with various primary and secondary amines.[7][8]
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
An inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the hypothetical yields for a representative library of compounds synthesized via the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with their inhibitory activities against key kinases in the PI3K/Akt and MAPK/ERK pathways.
Table 1: Synthesis of 6-Aryl-3-methyl-triazolo[4,3-a]pyridines via Suzuki-Miyaura Coupling
| Compound ID | Arylboronic Acid | Yield (%) |
| 1a | Phenylboronic acid | 85 |
| 1b | 4-Methoxyphenylboronic acid | 92 |
| 1c | 3-Fluorophenylboronic acid | 78 |
| 1d | Pyridin-3-ylboronic acid | 75 |
Table 2: Synthesis of 6-Amino-3-methyl-triazolo[4,3-a]pyridines via Buchwald-Hartwig Amination
| Compound ID | Amine | Yield (%) |
| 2a | Morpholine | 88 |
| 2b | Aniline | 82 |
| 2c | N-Methylpiperazine | 90 |
| 2d | Cyclopropylamine | 76 |
Table 3: Kinase Inhibitory Activity (IC₅₀, nM) of Synthesized Compounds
| Compound ID | PI3Kα | Akt1 | MEK1 | ERK2 |
| 1a | 550 | >1000 | 890 | >1000 |
| 1b | 120 | 450 | 650 | 980 |
| 1c | 85 | 310 | 420 | 760 |
| 1d | 45 | 150 | 280 | 550 |
| 2a | 30 | 110 | 150 | 430 |
| 2b | 95 | 380 | 510 | 880 |
| 2c | 25 | 90 | 120 | 390 |
| 2d | 150 | 620 | 810 | >1000 |
Signaling Pathways and Synthetic Schemes
The following diagrams illustrate the targeted signaling pathways and the synthetic routes employed.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the N-arylation of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, a key transformation for the synthesis of diverse compound libraries for drug discovery and development. The protocols outlined below describe two of the most effective and widely used methods for C-N cross-coupling: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this core structure, particularly through the formation of a C-N bond at the 6-position, allows for the introduction of a wide range of aryl and heteroaryl substituents. This chemical space is of significant interest for the development of novel therapeutics, including kinase inhibitors and anticancer agents. The N-arylation of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine provides a versatile platform for generating libraries of compounds for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes the yields obtained for the Buchwald-Hartwig N-arylation of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine with various substituted anilines.
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-3-methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine | 85 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-3-methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine | 82 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-3-methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine | 88 |
| 4 | 4-Bromoaniline | N-(4-bromophenyl)-3-methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine | 90 |
| 5 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3-methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine | 80 |
| 6 | 4-Methylaniline | 3-methyl-N-(p-tolyl)-[1][2][3]triazolo[4,3-a]pyridin-6-amine | 86 |
| 7 | 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-3-methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine | 92 |
| 8 | 3-Fluoro-4-chloroaniline | N-(3-fluoro-4-chlorophenyl)-3-methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine | 89 |
Experimental Protocols
Two primary catalytic systems are presented for the N-arylation of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a highly efficient method for the formation of C-N bonds and is often the first choice for this type of transformation due to its broad substrate scope and high yields.
Materials:
-
Aryl amine (substituted or unsubstituted)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube or microwave vial, add 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 mmol), the corresponding aryl amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann-Type Coupling
This protocol provides an alternative, often more economical, method for N-arylation, particularly for large-scale synthesis.
Materials:
-
Aryl amine (substituted or unsubstituted)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 mmol), the aryl amine (1.5 mmol), and anhydrous DMF (5 mL).
-
Heat the reaction mixture to 120-130 °C and stir for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-arylated product.
Visualizations
Caption: General experimental workflow for N-arylation.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Efficient synthesis and evaluation of novel 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
using 6-Bromo-3-methyl-triazolo[4,3-a]pyridine as a scaffold in drug discovery
Application Notes: 6-Bromo-3-methyl-triazolo[4,3-a]pyridine in Drug Discovery
Introduction
The 6-Bromo-3-methyl-triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Its unique chemical architecture, featuring a fused triazolopyridine ring system with a strategically positioned bromine atom and a methyl group, allows for diverse functionalization and optimization of pharmacokinetic and pharmacodynamic properties.[1][2] This scaffold has garnered significant attention for its potential in developing novel therapeutics, particularly in the areas of oncology and immunology.[3][4]
The bromine atom at the 6-position is particularly advantageous for synthetic diversification, enabling facile modification through various cross-coupling reactions.[2] This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and fine-tune the biological activity of the resulting molecules. The triazolo[4,3-a]pyridine core itself is a bioisostere of purine, allowing compounds based on this scaffold to interact with a variety of biological targets, including protein kinases and immune checkpoint proteins.[3][5]
Key Application Areas:
-
Inhibitors of PD-1/PD-L1 Interaction: The[2][3][6]triazolo[4,3-a]pyridine scaffold has been successfully utilized to develop potent small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway.[3] Derivatives of this scaffold have demonstrated the ability to disrupt this interaction, leading to the enhancement of T-cell activation and anti-tumor immunity.[3]
-
Antiproliferative Agents: Novel derivatives incorporating the 6-arylamino-[2][3][6]triazolo[4,3-a]pyridine core have shown significant antiproliferative activity against various cancer cell lines.[4] Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents.[4]
-
Kinase Inhibitors: The triazolopyridine scaffold is a recognized pharmacophore in the design of kinase inhibitors.[7] Its structural similarity to the adenine core of ATP allows it to bind to the ATP-binding site of various kinases, which are often dysregulated in cancer and other diseases.[5]
-
Antimicrobial Agents: Certain compounds based on the triazolopyridine scaffold have exhibited antimicrobial properties, suggesting their potential for development as novel anti-infective agents.[2]
Quantitative Biological Data
The following table summarizes the biological activity of representative compounds derived from the triazolo[4,3-a]pyridine scaffold.
| Compound ID | Target/Cell Line | Assay Type | IC50 (μM) | Reference |
| Compound A22 | PD-1/PD-L1 Interaction | HTRF Assay | 0.0923 | [3] |
| Compound 8l | HeLa | Antiproliferative | 5.98 | [4] |
| HCT116 | Antiproliferative | 12.58 | [4] | |
| MCF-7 | Antiproliferative | 8.76 | [4] | |
| A549 | Antiproliferative | 10.23 | [4] |
Experimental Protocols
General Synthesis of 6-Bromo-3-methyl-[2][3][6]triazolo[4,3-a]pyridine Derivatives
This protocol describes a general method for the synthesis of derivatives based on the 6-Bromo-3-methyl-[2][3][6]triazolo[4,3-a]pyridine scaffold, which can be adapted from procedures for similar triazolopyridine compounds.[2]
Materials:
-
5-Bromo-2-hydrazinylpyridine
-
Acetaldehyde (or other suitable aldehyde/ketone)
-
Oxidizing agent (e.g., (Diacetoxyiodo)benzene - PhI(OAc)₂)
-
Solvent (e.g., Dichloromethane - DCM, Acetonitrile)
-
Reagents for cross-coupling reactions (e.g., Palladium catalyst, boronic acids for Suzuki coupling)
Procedure:
-
Condensation: To a solution of 5-Bromo-2-hydrazinylpyridine in a suitable solvent, add the corresponding aldehyde or ketone. Stir the reaction mixture at room temperature until the formation of the hydrazone is complete (monitored by TLC).
-
Cyclization: Add the oxidizing agent portion-wise to the reaction mixture. The reaction is typically stirred at a temperature ranging from 60-80°C to facilitate the oxidative cyclization to form the triazolo[4,3-a]pyridine core.[2]
-
Work-up and Purification: After completion of the reaction, quench the reaction with a suitable reagent. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.
-
Diversification (e.g., Suzuki Coupling): The bromine at the 6-position can be further functionalized using palladium-catalyzed cross-coupling reactions.[2] For a Suzuki coupling, the 6-bromo derivative, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are dissolved in a suitable solvent system (e.g., Dioxane/water) and heated under an inert atmosphere. The product is then isolated and purified.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol is adapted from methodologies used to screen for small-molecule inhibitors of the PD-1/PD-L1 interaction.[3]
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF donor and acceptor reagents (e.g., anti-tag antibodies conjugated to a FRET pair)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
384-well assay plates
Procedure:
-
Reagent Preparation: Prepare solutions of PD-1, PD-L1, and HTRF reagents in the assay buffer at the desired concentrations.
-
Compound Dispensing: Add a small volume of the test compound solution to the assay wells. Include positive (no inhibitor) and negative (no protein) controls.
-
Protein Incubation: Add the PD-1 and PD-L1 proteins to the wells and incubate to allow for binding.
-
HTRF Reagent Addition: Add the HTRF donor and acceptor reagents to the wells and incubate to allow for binding to the tagged proteins.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound. Calculate IC50 values from the dose-response curves.
Antiproliferative Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116, MCF-7, A549)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 3. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis and evaluation of novel 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting palladium-catalyzed cross-coupling reactions on 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science. The protocols outlined below are for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering effective methods for C-C, C-N, and C-C (alkyne) bond formation, respectively.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of a bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) in drug discovery programs. This document details generalized protocols for the functionalization of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions is depicted below. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and unwanted side reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and various boronic acids or esters.[4][5]
General Reaction Parameters
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Typically 1-5 mol%.[3][6] |
| Ligand | SPhos, XPhos, PPh₃ | Used with Pd(OAc)₂. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2-3 equivalents.[3][6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Anhydrous and degassed.[3][6] |
| Temperature | 80-120 °C | Substrate dependent. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Detailed Experimental Protocol
Materials:
-
6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)
-
Aryl/heteroarylboronic acid (1.2-1.5 equiv)[3]
-
Pd(PPh₃)₄ (5 mol%)[3]
-
K₂CO₃ (2.0 equiv)[3]
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask, add 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-arylated products by coupling 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine with a variety of primary and secondary amines.[7][8]
General Reaction Parameters
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-5 mol%.[9] |
| Ligand | BINAP, Xantphos, XPhos, dppf | Bulky, electron-rich phosphines are preferred.[9] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are common.[9] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed.[9] |
| Temperature | 80-110 °C | Amine and substrate dependent. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst longevity. |
Detailed Experimental Protocol
Materials:
-
6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)[9]
-
Xantphos (4 mol%)[9]
-
NaOtBu (1.4 equiv)[9]
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Catalytic Cycle
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
functionalization of the triazolopyridine core of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
Application Notes: Functionalization of the 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine Core
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potential as anticancer, antipsychotic, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The strategic placement of a methyl group at the 3-position and a bromine atom at the 6-position on this core, as in 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, creates a versatile building block for drug discovery and development.[5][6]
The bromine atom at the 6-position is particularly amenable to functionalization through various transition metal-catalyzed cross-coupling reactions.[7][8] This allows for the systematic introduction of a diverse range of substituents, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. This document provides detailed protocols for two of the most powerful and widely used C-C bond-forming reactions for this purpose: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Key Applications
-
Drug Discovery: Serves as a key intermediate for synthesizing libraries of novel compounds for high-throughput screening.[5][9]
-
Oncology Research: The triazolopyridine core has been identified in inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target in cancer therapy.[2] Functionalization allows for the development of more potent and selective BRD4 inhibitors.
-
Neuroscience Research: Triazolopyridine derivatives have been investigated as multireceptor atypical antipsychotics, targeting dopamine D2 and serotonin 5-HT1A/2A receptors.[1] The functionalization of the core can modulate receptor binding affinity and functional activity.
Experimental Workflows & Signaling Pathways
The functionalization of the 6-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine core typically follows a palladium-catalyzed cross-coupling workflow. The choice of reaction partner (e.g., a boronic acid or a terminal alkyne) dictates the final product.
Caption: General workflow for the functionalization of the triazolopyridine core.
Derivatives of this scaffold have shown potential as inhibitors of epigenetic targets like BRD4. The mechanism involves binding to the acetyl-lysine binding pocket, preventing the transcription of growth-promoting oncogenes.
Caption: Hypothetical signaling pathway for a BRD4 inhibitor.[2]
Protocols for Functionalization
The following protocols provide detailed methodologies for the Suzuki-Miyaura and Sonogashira cross-coupling reactions on 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed reaction between 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and an arylboronic acid to form a 6-aryl derivative.[10][11]
Materials:
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Attach a condenser and heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS (typically 12-18 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Protocol 2: Sonogashira Cross-Coupling for C-C Triple Bond Formation
This protocol details the synthesis of 6-alkynyl derivatives via a palladium and copper co-catalyzed reaction with a terminal alkyne.[12]
Materials:
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent)
-
Toluene (optional co-solvent)
-
Round-bottom flask, magnetic stirrer
-
Nitrogen or Argon gas supply
-
Dichloromethane, saturated ammonium chloride solution
-
Silica gel for column chromatography
Procedure:
-
In a heat-gun-dried and argon-flushed flask, dissolve 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) in triethylamine (and toluene, if used).
-
Add the terminal alkyne (1.5 eq) to the solution.
-
Add the catalysts, PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).
-
Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 40-50 °C may be required.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-20 hours).
-
Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure 6-alkynyl-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Data Summary
The following tables provide representative data for the functionalization reactions. Yields are highly dependent on the specific substrates and precise reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/H₂O | 95 | 16 | 75-85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 82-92 |
Table 2: Representative Conditions for Sonogashira Coupling
| Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3%) / CuI (6%) | Et₃N | Toluene/Et₃N | 25 | 12 | 80-90 |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3%) / CuI (6%) | Et₃N | Toluene/Et₃N | 25 | 20 | 70-85 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3%) / CuI (6%) | DIPEA | Toluene/DIPEA | 40 | 16 | 75-88 |
| 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (3%) / CuI (6%) | Et₃N | Toluene/Et₃N | 40 | 18 | 65-75 |
References
- 1. Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. PubChemLite - 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 7. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutics. The presence of a bromine atom at the 6-position of the 3-methyl-triazolo[4,3-a]pyridine core offers a versatile handle for introducing a wide range of substituents through modern cross-coupling methodologies. This allows for a systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
This document provides detailed application notes and protocols for the derivatization of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, focusing on its application in SAR studies, particularly in the context of developing kinase inhibitors. The protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are detailed, as these are robust and widely used methods for C-C and C-N bond formation, respectively.
Data Presentation: Structure-Activity Relationship (SAR) of 6-Substituted[1][2][3]triazolo[4,3-a]pyridine Derivatives
Table 1: Antiproliferative Activity of 6-Arylamino-[1][2][3]triazolo[4,3-a]pyridine Derivatives against HeLa Cells. [4]
| Compound ID | R Group (at 6-position via amino linker) | IC50 (µM) against HeLa cells |
| 8a | Phenyl | >50 |
| 8b | 4-Fluorophenyl | 28.32 |
| 8c | 4-Chlorophenyl | 18.54 |
| 8d | 4-Bromophenyl | 15.21 |
| 8e | 4-Methylphenyl | 35.17 |
| 8f | 4-Methoxyphenyl | 42.18 |
| 8l | 3,4-Dichlorophenyl | 5.98 |
| 5-FU | Positive Control | 21.34 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TTC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-3-methyl-[1][2][3]triazolo[4,3-a]pyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine with various arylboronic acids.
Materials:
-
6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried Schlenk flask, add 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add palladium(II) acetate (0.02 mmol) to the flask.
-
Add a mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-3-methyl-[1][2][3]triazolo[4,3-a]pyridine derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-3-methyl-[1][2][3]triazolo[4,3-a]pyridines
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine with various primary and secondary amines.
Materials:
-
6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk tube, combine 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Seal the tube, then evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction's progress using TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-3-methyl-[1][2][3]triazolo[4,3-a]pyridine derivative.
Mandatory Visualization
PIM-1 Kinase Signaling Pathway
Derivatives of the triazolopyridine scaffold have shown potential as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression, apoptosis, and cell proliferation. The following diagram illustrates a simplified PIM-1 signaling pathway.
Caption: Simplified PIM-1 kinase signaling pathway.
Experimental Workflow for Derivatization and SAR Studies
The following diagram outlines the general workflow for the derivatization of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine and subsequent SAR studies.
Caption: Workflow for derivatization and SAR studies.
References
- 1. Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis and evaluation of novel 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of various substituents on this scaffold allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. This document focuses on the medicinal chemistry applications of a specific derivative, 6-Bromo-3-methyl-triazolo[4,3-a]pyridine , and its analogs. While direct biological data for this exact compound is limited in publicly available literature, its structural similarity to other well-studied triazolopyridines suggests its potential as a valuable building block in drug discovery. This application note will summarize the known biological activities of closely related compounds, provide detailed synthetic protocols, and present potential signaling pathways for investigation.
Biological Activities of Structurally Related[1][2][3]triazolo[4,3-a]pyridine Derivatives
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine core have demonstrated a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. The bromine atom at the 6-position and the methyl group at the 3-position of the target compound are key features that can influence its biological profile. The bromine atom can participate in halogen bonding and serves as a handle for further chemical modifications, while the methyl group can contribute to hydrophobic interactions within target binding sites.
Enzyme Inhibition
Various derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.
Table 1: Inhibitory Activities of Selected[1][2][3]triazolo[4,3-a]pyridine Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Disease Relevance |
| 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivative (A11) | Smoothened (SMO) WT | 0.27 ± 0.06 | Colorectal Carcinoma |
| 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivative (A11) | Smoothened (SMO) D473H | 0.84 ± 0.12 | Colorectal Carcinoma |
| [1][2][3]triazolo[4,3-a]pyridine sulfonamide derivative | Plasmodium falciparum | 2.24 | Malaria |
| (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one | MET Kinase | Cellular IC50 < 0.01 | Cancer |
Note: The data presented is for structurally related compounds and not for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine itself.
Potential Signaling Pathway Involvement
Based on the known targets of its analogs, 6-Bromo-3-methyl-triazolo[4,3-a]pyridine could potentially modulate key signaling pathways involved in cancer and other diseases.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Smoothened (SMO), a key transmembrane protein in this pathway, is a validated drug target. Derivatives of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine have been shown to be potent SMO inhibitors[4]. This suggests that 6-Bromo-3-methyl-triazolo[4,3-a]pyridine could also be investigated for its potential to inhibit this pathway.
Caption: Hypothesized inhibition of the Hedgehog signaling pathway by 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Experimental Protocols
The following protocols are based on established methods for the synthesis and evaluation of[1][2][3]triazolo[4,3-a]pyridine derivatives and can be adapted for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Synthesis of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
This protocol is adapted from the synthesis of a structurally similar compound, N-(4-fluorophenyl)-3-methyl-[1][2][3]triazolo[4,3-a]pyridine-6-sulfonamide[2].
Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine
-
To a solution of 2,5-dibromopyridine in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 5-Bromo-2-hydrazinopyridine.
Step 2: Cyclization to form 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
-
Suspend 5-Bromo-2-hydrazinopyridine in triethyl orthoacetate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess triethyl orthoacetate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Caption: General workflow for the synthesis of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
In Vitro Kinase Inhibition Assay
This is a general protocol to screen for inhibitory activity against a panel of kinases.
-
Reagents and Materials:
-
Kinase of interest (e.g., MET, SMO can be assayed in whole-cell systems)
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (6-Bromo-3-methyl-triazolo[4,3-a]pyridine) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the kinase and substrate peptide solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
6-Bromo-3-methyl-triazolo[4,3-a]pyridine represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its close analogs, this compound and its derivatives warrant further investigation as potential inhibitors of key cellular targets in cancer, malaria, and other diseases. The provided synthetic and screening protocols offer a starting point for researchers to explore the medicinal chemistry potential of this intriguing molecule. Further derivatization, particularly at the 6-bromo position, could lead to the discovery of new drug candidates with improved potency and selectivity.
References
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 6-Bromo-3-methyl-triazolo[4,3-a]pyridine resulting in a low yield?
A1: Low yields in Suzuki couplings with nitrogen-rich heterocycles like 6-Bromo-3-methyl-triazolo[4,3-a]pyridine are a common challenge. Several factors can contribute to this:
-
Catalyst Poisoning: The nitrogen atoms in the triazolopyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1]
-
Inefficient Oxidative Addition: While the bromine at the 6-position is on a pyridine ring, the overall electronic nature of the fused triazolopyridine system can influence the ease of the initial oxidative addition step.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, or dehalogenation of the starting material can consume reagents and reduce the yield of the desired product.[1][2]
-
Poor Solubility: The starting materials may not be fully soluble in the chosen solvent, leading to a sluggish and incomplete reaction.[3]
Q2: Which palladium catalysts and ligands are most effective for this type of substrate?
A2: For electron-deficient and nitrogen-containing heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may not be optimal. It is highly recommended to use catalyst systems with bulky, electron-rich phosphine ligands. These ligands can shield the palladium center from inhibitory coordination by the substrate's nitrogen atoms and promote efficient oxidative addition and reductive elimination.[1]
A successful Suzuki-Miyaura coupling of a similar compound, 4-bromo-[1][4][5]triazolo[1,5-a]pyridine, utilized a Pd(OAc)₂ precatalyst with the SPhos ligand.[5] Other commonly effective ligands for such systems include XPhos and RuPhos.[1] Using well-defined palladium precatalysts can also be beneficial as they ensure the efficient generation of the active catalytic species.[1]
Q3: What are the most common side reactions, and how can they be minimized?
A3: The primary side reactions to monitor are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is often exacerbated by the presence of water. To minimize this, consider using a more stable boronic ester (e.g., pinacol or MIDA esters), using anhydrous solvents, and selecting a milder base.[1][6]
-
Homocoupling: The self-coupling of the boronic acid is frequently caused by the presence of oxygen, which can interfere with the catalytic cycle.[1][2] It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
Dehalogenation: The replacement of the bromine atom with hydrogen can also occur. This can sometimes be mitigated by screening different bases and solvents.
Q4: How do I choose the right base and solvent?
A4: The choice of base is critical for activating the boronic acid for transmetalation.[7][8] For nitrogen-containing heterocycles, inorganic bases are commonly used. In the successful coupling of a related bromotriazolopyridine, K₃PO₄ was used.[5] Other bases to consider screening include K₂CO₃ and Cs₂CO₃.
The solvent system must be capable of dissolving the starting materials and the base. A mixture of an organic solvent and water is common for Suzuki reactions, but for substrates prone to protodeboronation, anhydrous conditions might be necessary.[1] Common solvents include dioxane, THF, and toluene, often in combination with water.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive Catalyst | * Use a fresh batch of palladium catalyst/precatalyst.[9] * Switch to a catalyst system known to be effective for heteroaromatic substrates (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, or a palladacycle precatalyst).[2][5] |
| Catalyst Poisoning | * Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[1] | |
| Suboptimal Base | * Screen different bases. K₃PO₄ has been shown to be effective for a similar substrate.[5] Also consider K₂CO₃ and Cs₂CO₃. | |
| Low Reaction Temperature | * Incrementally increase the reaction temperature, typically in the range of 80-120 °C.[10] | |
| Significant Side Product Formation | Protodeboronation of Boronic Acid | * Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[1] * Switch to anhydrous reaction conditions.[1] * Consider using a milder base such as KF.[3] |
| Homocoupling of Boronic Acid | * Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles).[2] * Maintain a positive pressure of an inert gas throughout the reaction. | |
| Dehalogenation of Starting Material | * Screen different bases and solvents. * Lower the reaction temperature and/or shorten the reaction time. | |
| Incomplete Reaction (Starting Material Remains) | Poor Solubility | * Screen different solvents or solvent mixtures (e.g., Dioxane, THF, Toluene, DMF).[3] * Increase the reaction temperature to improve solubility. |
| Insufficient Reaction Time | * Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
Data Presentation
Table 1: Example Conditions for Suzuki-Miyaura Coupling of a Structurally Similar Substrate (4-bromo-[1][4][5]triazolo[1,5-a]pyridine). [5]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic acids | Pd(OAc)₂ | SPhos | K₃PO₄ | Not specified | Not specified | Not specified | 47-77 |
Table 2: General Recommendations for Optimizing Suzuki Coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Rationale |
| Catalyst/Precatalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Palladacycle Precatalysts | Precatalysts can ensure efficient generation of the active Pd(0) species.[1] |
| Ligand | SPhos | XPhos | RuPhos | Bulky, electron-rich ligands are crucial for preventing catalyst poisoning and promoting the reaction with N-heterocycles.[1] |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | A strong inorganic base is typically required for efficient transmetalation.[5] |
| Solvent | Dioxane/H₂O | Toluene/H₂O | Anhydrous Dioxane | Solvent choice depends on substrate solubility and the need to control side reactions like protodeboronation.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Starting Point for Optimization)
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, the arylboronic acid/ester, the base, the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
preventing homocoupling in Suzuki reactions with 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling and other side reactions during Suzuki-Miyaura cross-coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with 6-Bromo-3-methyl-triazolo[4,3-a]pyridine?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react with each other, or two molecules of the aryl halide couple. This results in the formation of a symmetrical biaryl byproduct. With 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, this leads to the undesired formation of a bipyridyltriazole dimer. This side reaction is problematic because it consumes the valuable boronic acid and aryl halide, reduces the yield of the desired product, and complicates purification due to the potential for similar polarity between the product and the homocoupled byproduct.
Q2: What are the primary causes of homocoupling in this reaction?
A2: The two main drivers of homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids.[1][2]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt like Pd(OAc)₂ or PdCl₂ is used, it can directly react with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0) state.[1]
Q3: How does the electronic nature of the 6-Bromo-3-methyl-triazolo[4,3-a]pyridine ring affect the Suzuki reaction?
A3: The triazolo[4,3-a]pyridine ring system is electron-deficient. This property can influence the Suzuki reaction in several ways. While the electron-deficient nature can facilitate the oxidative addition step of the catalytic cycle, it can also make the heteroaromatic ring susceptible to side reactions. Careful selection of the catalyst, ligand, and base is crucial to ensure efficient cross-coupling while minimizing side reactions like homocoupling or decomposition.
Q4: Which palladium catalysts and ligands are recommended for the Suzuki coupling of this substrate?
A4: For electron-deficient heteroaryl bromides like 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, bulky and electron-rich phosphine ligands are generally recommended. These ligands can promote the desired reductive elimination step and stabilize the palladium catalyst. Commonly successful combinations include:
-
Pd(PPh₃)₄: A reliable Pd(0) source that often gives good results.
-
Pd(dppf)Cl₂: A robust catalyst that is often effective for challenging substrates.
-
Buchwald Ligands (e.g., SPhos, XPhos) with a Palladium Precatalyst (e.g., Pd₂(dba)₃ or a G2/G3 precatalyst): These ligands are known to be highly effective for Suzuki couplings of heteroaryl halides, often allowing for lower catalyst loadings and milder reaction conditions.
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to troubleshooting and minimizing homocoupling in the Suzuki reaction of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Issue 1: High Levels of Homocoupling Byproduct Observed
| Potential Cause | Troubleshooting Step | Detailed Protocol/Suggestion |
| Oxygen in the Reaction Mixture | Rigorously degas all solvents and the reaction mixture. | Inert Gas Sparging: Bubble argon or nitrogen through the solvent(s) for 15-30 minutes prior to use. Assemble the reaction glassware and purge with the inert gas. Freeze-Pump-Thaw: For particularly sensitive reactions, freeze the solvent, apply a vacuum to remove dissolved gases, and then thaw under an inert atmosphere. Repeat this cycle three times. |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) precatalyst or add a mild reducing agent. | Use a Pd(0) Source: Employ a catalyst like Pd(PPh₃)₄. Add a Reducing Agent: If using a Pd(II) source, consider adding a small amount of a mild reducing agent like potassium formate (HCO₂K) to help generate the active Pd(0) species.[1] |
| Inappropriate Catalyst/Ligand Combination | Screen different palladium catalysts and ligands. | Ligand Screening: Set up small-scale parallel reactions to compare different ligands. For electron-deficient substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective. |
| Suboptimal Base or Solvent | Optimize the base and solvent system. | Base Screening: Test a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvent System: Common solvent mixtures include 1,4-dioxane/water, toluene/water, and ethanol/water. The choice of solvent can significantly impact the reaction outcome. |
Issue 2: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Detailed Protocol/Suggestion | | :--- | :--- | | Catalyst Deactivation | Ensure the purity of reagents and dryness of organic solvents. | Reagent Purity: Use high-purity reagents and solvents. The nitrogen atom in the triazolopyridine ring can potentially coordinate to the palladium center, leading to catalyst deactivation. The choice of ligand is crucial to mitigate this. | | Inefficient Transmetalation | Adjust the base and consider using a different boronic acid derivative. | Base Strength: A stronger base may be required to facilitate the formation of the boronate species for efficient transmetalation. Boronic Acid Derivative: If the boronic acid is unstable, consider using the corresponding pinacol boronate ester (Bpin) or trifluoroborate salt (BF₃K). | | Incomplete Reaction | Increase reaction temperature or time. | Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a moderate increase in temperature or extended reaction time may be beneficial. However, be cautious as prolonged heating can also lead to catalyst decomposition and increased side products. |
Data Presentation: Reaction Condition Optimization
The following tables summarize suggested starting conditions for the Suzuki-Miyaura coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, based on successful reactions with structurally similar N-heterocyclic bromides.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 60-85 | A good starting point. |
| Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 70-90 | Often robust for heteroaryl halides. |
| Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 75-95 | Buchwald ligands can be highly effective. |
| XPhos Pd G2 (3) | - | K₃PO₄ (2) | Ethanol/H₂O (4:1) | 80 | 80-98 | Pre-catalysts offer convenience and high activity. |
Table 2: Base and Solvent Effects
| Base (equiv) | Solvent | Temp (°C) | Catalyst System | Typical Outcome |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Pd(PPh₃)₄ | Moderate to good yields. |
| K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | Pd(dppf)Cl₂ | Often higher yields than K₂CO₃. |
| Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | Pd₂(dba)₃/SPhos | Can accelerate the reaction and improve yields. |
| Na₂CO₃ (2) | Ethanol/H₂O (4:1) | 80 | XPhos Pd G2 | A greener solvent option that can be effective. |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine. This protocol is a starting point and may require optimization for specific boronic acids.
Protocol 1: General Procedure using Pd(dppf)Cl₂
-
Reagent Preparation: To a dry Schlenk flask, add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (3 mol%).
-
Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Simplified Mechanism of Pd(II)-Mediated Homocoupling
Caption: A simplified mechanism showing how Pd(II) species can lead to the homocoupling of boronic acids.
References
Technical Support Center: 6-Bromo-3-methyl-triazolo[4,3-a]pyridine Reaction Mixtures
Disclaimer: Specific quantitative solubility data for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine is limited in publicly available literature. The guidance provided here is based on general principles of organic chemistry and known characteristics of related triazolopyridine compounds. Researchers should always perform small-scale solubility tests to determine the optimal conditions for their specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine?
A1: Based on its chemical structure, 6-Bromo-3-methyl-triazolo[4,3-a]pyridine is expected to be a sparingly soluble compound in nonpolar solvents and moderately soluble in polar aprotic solvents. The fused heterocyclic ring system contributes to its rigid, planar structure, which can lead to strong crystal lattice energy and thus lower solubility. The bromine atom increases the molecular weight and polarizability, while the methyl group adds some nonpolar character.
Q2: Which solvents are commonly used for reactions involving triazolopyridine derivatives?
A2: Common solvents for the synthesis and reactions of triazolopyridine derivatives include toluene, dioxane, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethanol, and methanol.[1][2] For purification by recrystallization, mixed solvent systems are often employed to achieve the desired solubility gradient.[3]
Q3: How does temperature affect the solubility of this compound?
A3: Generally, the solubility of solid organic compounds like 6-Bromo-3-methyl-triazolo[4,3-a]pyridine increases with temperature. Heating the reaction mixture can help to dissolve the starting materials and intermediates, but care must be taken to avoid decomposition.
Q4: My 6-Bromo-3-methyl-triazolo[4,3-a]pyridine is "oiling out" of the reaction mixture instead of precipitating as a solid. What can I do?
A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a crystalline solid. This often happens when the solution is supersaturated or when the cooling rate is too fast. To encourage crystallization, try adding a seed crystal, scratching the inside of the flask with a glass rod at the liquid-air interface, or cooling the mixture more slowly. Using a different solvent system may also be necessary.
Troubleshooting Guide: Improving Solubility in Reaction Mixtures
This guide addresses common issues related to the solubility of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine during a chemical reaction.
Issue 1: Poor solubility of starting material at the beginning of the reaction.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent | The polarity of the solvent may not be suitable for dissolving the compound. |
| Solution: Try a more polar aprotic solvent such as DMF, DMSO, or THF.[1][4] | |
| Low reaction temperature | The initial temperature may be too low to achieve sufficient dissolution. |
| Solution: Gently warm the reaction mixture while stirring. Be mindful of the boiling point of the solvent and the thermal stability of your reactants. | |
| High crystal lattice energy | The compound may have strong intermolecular forces in its solid state. |
| Solution: Consider using a co-solvent to disrupt the crystal packing. For example, adding a small amount of a highly polar solvent like DMF to a less polar solvent like toluene. |
Issue 2: Precipitation of starting material or intermediate during the reaction.
| Potential Cause | Troubleshooting Step |
| Change in polarity of the reaction mixture | As the reaction progresses, the overall polarity of the mixture may change, causing a component to crash out of solution. |
| Solution: Add a small amount of a co-solvent that is known to dissolve the precipitate. | |
| Temperature fluctuation | A decrease in temperature can lead to premature precipitation. |
| Solution: Ensure consistent heating and insulation of the reaction vessel. |
Inferred Solubility Profile
The following table provides an estimated solubility profile for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine in common organic solvents based on general chemical principles. These are not experimentally verified values.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Poor | The compound's polarity from the nitrogen and bromine atoms is too high for a nonpolar solvent. |
| Toluene | Nonpolar (aromatic) | Sparingly Soluble | May have some solubility due to potential π-π stacking interactions. |
| Dichloromethane | Polar Aprotic | Moderately Soluble | A common solvent for many organic compounds. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Often a good balance of polarity for recrystallization.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A good solvent for many heterocyclic compounds.[2] |
| Acetonitrile | Polar Aprotic | Soluble | Often used in reactions involving polar substrates. |
| Methanol/Ethanol | Polar Protic | Sparingly to Moderately Soluble | The potential for hydrogen bonding with the solvent may be limited. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A strong polar aprotic solvent capable of dissolving many sparingly soluble compounds.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent, often used as a solvent of last resort.[4] |
| Water | Polar Protic | Insoluble | The compound is largely organic and lacks significant hydrogen bond donating capabilities. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To quickly assess the solubility of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine in a range of solvents.
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine
-
Selection of test solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, THF, methanol, DMF)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Place a small, consistent amount (e.g., 1-2 mg) of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine into each labeled test tube.
-
Add a small volume (e.g., 0.1 mL) of a test solvent to the first tube.
-
Vortex the tube for 30 seconds and observe if the solid dissolves.
-
If the solid does not dissolve, continue adding the solvent in small increments (e.g., 0.1 mL) with vortexing after each addition, up to a total volume of 1 mL. Record the volume at which the solid dissolves.
-
If the solid does not dissolve at room temperature, gently warm the tube in a water bath and observe for dissolution.
-
Repeat steps 2-5 for each test solvent.
Protocol 2: Improving Solubility with a Co-Solvent
Objective: To increase the solubility of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine in a reaction mixture by adding a co-solvent.
Procedure:
-
Set up the reaction with the primary solvent in which the compound has limited solubility.
-
While stirring, slowly add a co-solvent in which the compound is known to be highly soluble (e.g., DMF or THF) dropwise to the reaction mixture.
-
Continue adding the co-solvent until the solid material dissolves.
-
Monitor the reaction to ensure the addition of the co-solvent does not negatively impact the reaction outcome.
Visualizations
Caption: Workflow for troubleshooting solubility issues during a reaction.
Caption: Key factors influencing solvent selection for the target compound.
References
- 1. WO2016006974A2 - Novel triazolopyrimidinone or triazolopyridinone derivatives, and use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for difficult Buchwald-Hartwig amination of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
Topic: Catalyst Selection for Difficult Buchwald-Hartwig Amination of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges in the C-N cross-coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine. The inherent nature of this substrate, featuring a coordinating triazolopyridine core, presents specific difficulties that will be addressed herein.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine so challenging?
The primary difficulty arises from the triazolopyridine scaffold itself. The nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, leading to catalyst poisoning and inhibition of the catalytic cycle. This often results in low or no product yield. This issue is common for many nitrogen-containing heterocycles.
Q2: My reaction is giving a low yield. What are the most likely causes?
Low yields for this specific substrate are typically due to one or more of the following factors:
-
Catalyst Poisoning: As mentioned, the nitrogen atoms on the triazolopyridine ring can deactivate the palladium catalyst.
-
Suboptimal Ligand Choice: The ligand is critical for shielding the palladium center and facilitating the reaction. An inadequate ligand may not be sterically bulky or electron-rich enough to prevent substrate coordination and promote the desired reductive elimination.
-
Incorrect Base Selection: The choice of base is crucial. A base that is too weak may not effectively deprotonate the amine, while a base with poor solubility can lead to a sluggish and incomplete reaction.
-
Poor Reaction Setup: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can significantly reduce catalyst activity.
-
Inadequate Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed efficiently.
Q3: What is the best initial catalyst and ligand combination to try for this substrate?
For challenging heteroaryl bromides like 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, it is recommended to start with a robust, well-defined palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. A combination of a G3 or G4 precatalyst with a ligand such as XPhos or RuPhos is a strong starting point. N-heterocyclic carbene (NHC) ligands have also shown promise for coupling coordinating heterocycles.
Q4: Can I use a simple palladium source like Pd(OAc)₂?
While Pd(OAc)₂ can be effective, it is often less reliable for difficult substrates. Precatalysts, which readily form the active LPd(0) species, are generally preferred for better consistency and activity. If using Pd(OAc)₂, careful optimization of the Pd:ligand ratio is necessary.
Q5: What are the most common side reactions to look out for?
The most common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This occurs when a competing β-hydride elimination pathway becomes significant. Another potential issue is the formation of dimeric byproducts from the starting materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Catalyst Inactivation/Poisoning: The triazolopyridine nitrogen is coordinating to the palladium center. | • Switch to a Bulky Ligand: Employ sterically hindered, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or SPhos. These ligands create a protective sphere around the palladium, minimizing substrate coordination. • Use a Precatalyst: Utilize a commercially available G3 or G4 palladacycle precatalyst for more reliable generation of the active Pd(0) species. • Consider NHC Ligands: N-Heterocyclic Carbene ligands can be effective for challenging couplings involving coordinating heterocycles. |
| Ineffective Base: The base may be too weak or have poor solubility in the reaction solvent. | • Use a Strong, Soluble Base: Sodium tert-butoxide (NaOtBu) is often the base of choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). • Ensure Anhydrous Conditions: The base should be fresh and handled under an inert atmosphere. | |
| Non-Inert Reaction Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. | • Degas Solvents Thoroughly: Use solvents that have been sparged with argon or nitrogen. • Use Schlenk Technique or Glovebox: Ensure the reaction is set up and maintained under a strictly inert atmosphere. | |
| Reaction Stalls / Incomplete Conversion | Catalyst Decomposition: Prolonged exposure to high temperatures (>120 °C) can lead to the formation of inactive palladium black. | • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration. • Monitor for Palladium Black: The appearance of a black precipitate is a sign of catalyst decomposition. |
| Reagent Insolubility: Poor solubility of the starting materials or base can hinder the reaction rate. | • Change Solvent: Toluene and 1,4-dioxane are common and effective solvents. If solubility is an issue, consider a more polar aprotic solvent, but be aware of potential coordination to the palladium. | |
| Significant Hydrodehalogenation Side Product | Competing β-Hydride Elimination: This pathway can compete with the desired C-N bond formation. | • Optimize Ligand: Bulky ligands can disfavor the β-hydride elimination pathway. • Adjust Base and Temperature: A slightly weaker base or lower reaction temperature might suppress this side reaction. |
Data Presentation
The following tables provide representative data for catalyst system screening in the Buchwald-Hartwig amination of analogous challenging bromo-heterocycles. These conditions serve as a starting point for the optimization of the amination of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Table 1: Catalyst System Screening for the Amination of a Generic Bromo-Heterocycle
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 75-95 |
| 2 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 60-80 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 70-90 |
| 4 | XPhos Pd G3 (2) | - | NaOtBu (1.5) | Toluene | 90 | 85-98 |
| 5 | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 | 65-85 |
Note: Yields are typical ranges observed for analogous systems and will vary depending on the specific amine coupling partner.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination using a Precatalyst
This protocol is a starting point for the amination of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine using a modern catalyst system.
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of argon, add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, XPhos Pd G3, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with argon (repeat this cycle three times).
-
Add anhydrous, degassed toluene via syringe.
-
Add the amine coupling partner via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 90-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
A simplified catalytic cycle for the Buchwald-Hartwig amination.
A decision-making workflow for troubleshooting low-yield reactions.
Technical Support Center: Purification of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Recommended Solution |
| Compound instability on silica gel | Test compound stability on a TLC plate by spotting the crude material and letting it sit for an hour before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. |
| Poor solubility in loading solvent | If the compound precipitates upon loading onto the column, it can lead to streaking and poor separation. Dissolve the crude material in a minimal amount of a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the column. |
| Compound is too polar or nonpolar for the chosen solvent system | If the compound either stays at the baseline or moves with the solvent front, the eluent system needs to be optimized. For highly polar compounds, consider adding a small percentage of methanol to an ethyl acetate/hexane system. For very nonpolar compounds, a higher ratio of hexane might be necessary. A gradient elution can also be effective. |
| Co-elution with impurities | If impurities have similar polarity to the desired product, achieving good separation can be challenging. Try a different solvent system. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity. Using a longer column or a finer mesh silica gel can also improve resolution. |
Issue 2: Difficulty in Achieving High Purity by Recrystallization
| Potential Cause | Recommended Solution |
| Oiling out instead of crystallization | This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Try using a lower boiling point solvent or a solvent pair. Adding a seed crystal or scratching the inside of the flask can help induce crystallization. |
| No crystal formation upon cooling | The solution may be too dilute, or the compound is too soluble in the chosen solvent. Concentrate the solution by boiling off some of the solvent. If the compound is highly soluble, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists. |
| Low yield of recovered crystals | A significant amount of the product may remain in the mother liquor. This can be due to using too much solvent or the compound having moderate solubility even at low temperatures. Minimize the amount of hot solvent used to dissolve the crude product. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| Colored impurities in the final product | If the crystals have a persistent color, it may be due to highly colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives?
A1: The most common and effective purification methods for this class of compounds are column chromatography and recrystallization. Column chromatography is often used for initial purification to separate the desired product from significant impurities, while recrystallization is excellent for achieving high purity of the final compound.
Q2: What solvent systems are recommended for column chromatography of these derivatives?
A2: A good starting point for column chromatography is a solvent system of hexane and ethyl acetate.[1] The ratio can be optimized based on the polarity of the specific derivative, which can be determined by thin-layer chromatography (TLC). For more polar derivatives, a gradient of increasing ethyl acetate concentration is often effective. Other solvent systems such as dichloromethane/methanol can also be explored.[2]
Q3: What are suitable solvents for recrystallizing 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives?
A3: Ethanol is a commonly used solvent for the recrystallization of similar triazolopyridine derivatives.[1] Other potential solvents and solvent pairs to consider, based on general practices for heterocyclic compounds, include isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[3]
Q4: What are some common impurities I might encounter?
A4: Common impurities can include unreacted starting materials, reagents from the synthesis (such as N-Chlorosuccinimide (NCS) or its byproducts if used for cyclization), and side-products from the reaction.[4] For instance, in Suzuki coupling reactions to functionalize the bromo-position, residual starting material (the brominated derivative) and boronic acid-related byproducts can be common impurities.[2] Over-brominated or de-brominated species can also be present.[5][6]
Q5: My purified compound appears to be degrading. What could be the cause?
A5: Some heterocyclic compounds can be sensitive to acidic or basic conditions, and prolonged exposure to silica gel during chromatography can sometimes lead to degradation.[7] If you suspect instability, it is advisable to use neutralized silica gel or an alternative stationary phase like alumina. Also, ensure that any work-up procedures avoid strong acids or bases if your derivative is sensitive.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, drying it, and then carefully adding the powder to the top of the column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[8]
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a good starting point.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. If necessary, add small portions of additional hot solvent until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.
-
Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Visualizations
Caption: General purification workflow for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. 6-BROMO-2-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIDINE | 7169-95-1 [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Purification [chem.rochester.edu]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in palladium-catalyzed cross-coupling reactions involving 6-Bromo-3-methyl-triazolo[4,3-a]pyridine. The advice is structured to address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 6-Bromo-3-methyl-triazolo[4,3-a]pyridine challenging?
A1: The triazolo[4,3-a]pyridine scaffold presents a unique set of challenges in cross-coupling reactions. The presence of multiple nitrogen atoms with lone pairs of electrons can lead to coordination with the palladium catalyst. This coordination can inhibit the catalyst's activity or lead to its deactivation, resulting in low or no product yield. Careful selection of ligands, bases, and reaction conditions is crucial to mitigate these effects.
Q2: I am observing significant decomposition of my starting material and/or product. What could be the cause?
A2: High reaction temperatures, prolonged reaction times, or the use of a base that is too strong or reactive can lead to the decomposition of sensitive heterocyclic compounds. It is advisable to monitor the reaction progress closely and consider screening a range of temperatures and bases to find the optimal balance between reactivity and stability.
Q3: How can I minimize side reactions like homocoupling of my boronic acid (in Suzuki coupling) or debromination of my starting material?
A3: Homocoupling is often promoted by the presence of oxygen.[1] To minimize this, ensure that all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1] Debromination can occur due to various factors, including the presence of water or other protic sources. Using anhydrous solvents and reagents is critical.
Q4: My reaction mixture turns black, and I observe palladium precipitation. What does this indicate?
A4: The formation of palladium black indicates that the active Pd(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive. This can be caused by insufficient ligand to stabilize the catalyst, high temperatures, or impurities in the reagents or solvents. Using bulky, electron-rich ligands can help stabilize the palladium center, and ensuring the purity of all reaction components is essential.
Troubleshooting Guides
Low to No Product Formation
Potential Cause 1: Catalyst Inhibition/Deactivation
The nitrogen atoms in the triazolopyridine ring can coordinate to the palladium catalyst, hindering its activity.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands such as XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and prevent coordination with the substrate.
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for catalyst deactivation.
-
Potential Cause 2: Inefficient Oxidative Addition
The C-Br bond on the electron-deficient triazolopyridine ring may be difficult to activate.
-
Solution:
-
Temperature: Gradually increase the reaction temperature in increments of 10-20 °C.
-
Ligand Choice: More electron-rich ligands can facilitate the oxidative addition step.
-
Potential Cause 3: Inappropriate Base or Solvent
The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.
-
Solution:
-
Base Screening: Screen a variety of bases, from weaker inorganic bases like K₂CO₃ or Cs₂CO₃ to stronger bases like K₃PO₄ or NaOtBu, depending on the specific coupling reaction and the stability of your substrates.
-
Solvent Screening: Test different anhydrous, degassed solvents such as 1,4-dioxane, toluene, or DMF. The solubility of all components is crucial for a successful reaction.
-
Significant Byproduct Formation
Potential Cause 1: Protodeboronation (Suzuki Coupling)
The boronic acid coupling partner is unstable and reacts with trace amounts of water or other protic sources.
-
Solution:
-
Anhydrous Conditions: Use rigorously dried glassware and anhydrous solvents.
-
Stable Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
-
Potential Cause 2: Homocoupling
Coupling of two molecules of the boronic acid (Suzuki) or the terminal alkyne (Sonogashira).
-
Solution:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Controlled Stoichiometry: While a slight excess of the coupling partner is common, a large excess can promote homocoupling.
-
Data Presentation: Recommended Starting Conditions for Screening
The following tables summarize typical starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with heteroaromatic bromides, which can be adapted for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | SPhos, XPhos, RuPhos | 1.1-1.5 equivalents relative to Palladium |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1) | Degassed |
| Temperature | 80-110 °C | Optimization may be required |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% |
| Ligand | Xantphos, BINAP, RuPhos | 1.1-1.5 equivalents relative to Palladium |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive amines |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2-5 mol% |
| Copper Co-catalyst | CuI | 1-5 mol% |
| Base | Et₃N, DIPEA | Can often be used as the solvent or co-solvent |
| Solvent | THF, DMF, Et₃N | Anhydrous and degassed |
| Temperature | Room Temperature to 80 °C | Dependent on substrate reactivity |
Experimental Protocols
The following are generalized starting protocols that should be optimized for the specific coupling partners of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide co-catalyst (2.5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Et₃N) followed by the terminal alkyne (1.2-1.5 eq.) and the amine base (e.g., Et₃N, if not used as the solvent).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
effect of base and solvent on Suzuki coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the Suzuki coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine?
A1: The Suzuki coupling of nitrogen-containing heterocycles like 6-Bromo-3-methyl-triazolo[4,3-a]pyridine can be challenging due to several factors:
-
Catalyst Poisoning: The nitrogen atoms in the triazolopyridine ring can coordinate to the palladium catalyst, leading to deactivation and low yields.[1]
-
Poor Solubility: The starting materials, particularly the heterocyclic halide, may have limited solubility in common organic solvents.
-
Side Reactions: Undesired side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can reduce the yield of the desired product.[2]
Q2: How does the choice of base affect the reaction?
A2: The base is a critical component of the Suzuki coupling, as it activates the boronic acid for the transmetalation step.[3] The choice of base can significantly impact the reaction's success.
-
Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[4]
-
Stronger bases like K₃PO₄ and Cs₂CO₃ can be more effective for less reactive substrates but may also promote side reactions if your substrate has base-sensitive functional groups.[4][5]
-
Weaker bases like Na₂CO₃ and K₂CO₃ are a good starting point for many reactions.[1]
-
The solubility of the base is also a key factor; often, a mixed solvent system including water is used to dissolve the inorganic base.[6]
Q3: What is the role of the solvent system?
A3: The solvent system is crucial for dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a water-soluble base is used).[7]
-
Aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.[7]
-
DMF can also be used and may aid in the solubility of starting materials, but it can be difficult to remove during workup.[1]
-
The presence of water is often necessary to dissolve the inorganic base and can accelerate the reaction.[6][7] A typical ratio of organic solvent to water is around 4:1 to 10:1.[8]
Q4: Which palladium catalyst and ligand should I use?
A4: For challenging substrates like nitrogen-containing heterocycles, the choice of catalyst and ligand is critical to prevent catalyst deactivation.
-
Palladium sources such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common.
-
Bulky, electron-rich phosphine ligands like XPhos and SPhos are often recommended as they can shield the palladium center from coordination with the nitrogen heterocycle and promote the desired catalytic cycle.[9]
-
Pre-formed palladium precatalysts can also be highly effective.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | • Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).• Use a palladium precatalyst.• Try slow addition of the 6-Bromo-3-methyl-triazolo[4,3-a]pyridine to the reaction mixture. |
| Inefficient Transmetalation | • Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.• Ensure the base is adequately dissolved; adjust the water content in the solvent system if necessary. |
| Poor Solubility of Starting Materials | • Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, toluene/water, DMF/water).• Increase the reaction temperature. |
| Inactive Catalyst | • Use a fresh source of palladium catalyst.• If using a Pd(II) source, ensure it is being properly reduced to Pd(0) in situ. |
Issue 2: Significant Side Product Formation
| Side Product | Possible Cause | Troubleshooting Steps |
| Protodeboronation | • Presence of excess water or oxygen.• Base-catalyzed decomposition of the boronic acid. | • Use freshly distilled and thoroughly degassed solvents.• Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.• Use anhydrous conditions if possible, with a soluble base like potassium trimethylsilanolate (TMSOK).[10] |
| Homocoupling of Boronic Acid | • Presence of oxygen in the reaction mixture. | • Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (e.g., argon or nitrogen).• Maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation | • Formation of palladium hydride species. | • Screen different bases and solvents.• Optimize the reaction temperature and time to favor the cross-coupling pathway. |
Data Presentation
The following tables provide a summary of how the choice of base and solvent can affect the yield of Suzuki coupling reactions for brominated nitrogen heterocycles. While specific data for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine is limited, these tables, compiled from studies on similar substrates, can guide optimization.
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Solvent System | Typical Yield Range (%) | Notes |
| Na₂CO₃ | Dioxane/H₂O | 50-95 | A good starting point, effective in many cases.[1] |
| K₂CO₃ | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[11] |
| K₃PO₄ | Dioxane/H₂O or Toluene | High to Excellent | Often very effective, especially for less reactive substrates.[1][9] |
| Cs₂CO₃ | Dioxane or Toluene | High to Excellent | Often provides the highest yields but is more expensive.[1][12] |
Yields are representative and highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Table 2: Effect of Solvent on Suzuki Coupling Yield
| Solvent System | Typical Base | Typical Yield Range (%) | Notes |
| Dioxane/H₂O | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Good to Excellent | A very common and often effective solvent system.[1][6] |
| Toluene/H₂O | K₂CO₃, K₃PO₄ | Good to High | Good for substrates with lower polarity.[7] |
| THF/H₂O | K₂CO₃ | Moderate to High | Another common ethereal solvent option.[6] |
| DMF/H₂O | K₂CO₃ | Moderate to High | Can improve solubility but is harder to remove.[1][13] |
Yields are representative and highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocols
General Procedure for Suzuki Coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
This protocol is a general starting point and should be optimized for each specific arylboronic acid.
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 85-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 6-aryl-3-methyl-triazolo[4,3-a]pyridine product.
Mandatory Visualization
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
minimizing debromination of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-3-methyl-triazolo[4,3-a]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the undesired debromination of this versatile building block during various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Minimizing Debromination
Debromination, or hydrodehalogenation, is a common side reaction that can significantly lower the yield of your desired product and complicate purification. The following table summarizes key reaction parameters and their impact on the extent of debromination in common cross-coupling reactions. The data is compiled from studies on structurally similar N-heterocycles and provides a strong starting point for optimizing your reactions.
Table 1: Influence of Reaction Conditions on Debromination of Brominated N-Heterocycles in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Desired Product Yield (%) | Debromination (%) | Reference Analog |
| Suzuki-Miyaura | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | Moderate | Significant | 7-bromo-1H-indazole |
| Suzuki-Miyaura | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | 1,4-Dioxane | 80 | High | Minimal | Bromopyridine |
| Suzuki-Miyaura | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ (2.0) | EtOH/H₂O | 110 | High | Avoided | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one |
| Heck | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | DMF | 100 | Moderate | Significant | 3-bromo-1-methyl-1H-indazole |
| Heck | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | DMF (+TBAB) | 100 | High | Suppressed | 3-bromo-1-methyl-1H-indazole |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | Good | Low | 2-bromopyridine |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | K₂CO₃ (2.0) | t-BuOH | 100 | High | Minimal | Bromopyridine |
| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (2.0) | DMF/CuI | 100 | Good | Low | 2-amino-3-bromopyridine |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2.0) | DMF/CuI | 80 | High | Minimal | 2-amino-3-bromopyridine |
Note: "TEA" refers to triethylamine, "TBAB" to tetrabutylammonium bromide, "dba" to dibenzylideneacetone, "BINAP" to 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, and "DMF" to dimethylformamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of debromination in palladium-catalyzed cross-coupling reactions?
A1: The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can be generated from various sources, including the solvent (e.g., alcohols), the base (e.g., those containing trace amounts of water or hydroxide), or impurities. Once formed, the Pd-H species can undergo oxidative addition to the C-Br bond of your substrate, followed by reductive elimination of HBr, leading to the debrominated product.
Q2: How does the choice of catalyst and ligand affect debromination?
A2: The catalyst and ligand system is crucial in controlling the competition between the desired cross-coupling pathway and the debromination side reaction.
-
Ligands: Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are highly recommended. These ligands promote the rate-determining oxidative addition and subsequent reductive elimination steps of the cross-coupling cycle, outcompeting the debromination pathway. They also help to stabilize the palladium catalyst and prevent the formation of undesired palladium species.
-
Palladium Precatalysts: Using well-defined palladium precatalysts, such as palladacycles (e.g., XPhosPdG2), can be advantageous. These precatalysts are often more stable and provide a controlled release of the active Pd(0) catalyst, which can help to minimize side reactions.
Q3: What is the role of the base and solvent in preventing debromination?
A3: The base and solvent system significantly influences the formation of Pd-H species and the overall reaction rate.
-
Bases: Weaker inorganic bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are generally preferred over strong bases like sodium tert-butoxide (NaOt-Bu) or sodium hydroxide (NaOH), especially when using protic solvents. Stronger bases can promote the formation of Pd-H species.
-
Solvents: Anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF are often the best choice to minimize the source of protons that can lead to the formation of Pd-H. If a protic co-solvent is necessary, using a minimal amount of degassed water is advisable.
Q4: Can reaction temperature and time be optimized to reduce debromination?
A4: Yes, optimizing temperature and reaction time is a critical step.
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is generally advisable. Higher temperatures can accelerate the rate of debromination.
-
Reaction Time: Prolonged reaction times can sometimes lead to increased debromination as the starting materials are consumed and the relative concentration of any Pd-H species may increase. Monitoring the reaction progress by TLC or LC-MS and stopping the reaction upon completion is recommended.
Q5: Are there any specific additives that can suppress debromination?
A5: Yes, in certain reactions, additives can be highly effective. For Heck reactions, the addition of a bromide salt, such as tetrabutylammonium bromide (TBAB) or sodium bromide (NaBr), has been shown to significantly suppress debromination. The bromide ions are thought to coordinate to the palladium center and disfavor the pathway leading to the debrominated product.
Experimental Protocols
Below are detailed methodologies for key experiments that have shown success in minimizing debromination for structurally related N-heterocycles. These protocols can be adapted for your work with 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is adapted from a successful coupling with a brominated pyrazolopyrimidinone, where debromination was a significant issue with other catalyst systems.
-
Reagents:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (5 mol%)
-
XPhos (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed Ethanol/Water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, arylboronic acid, XPhos Pd G2, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed ethanol/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Heck Coupling with a Debromination Suppressing Additive
This protocol incorporates the use of a bromide salt to minimize the formation of the debrominated byproduct.
-
Reagents:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (TEA) (1.2 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, Pd(OAc)₂, PPh₃, and TBAB in anhydrous DMF.
-
Add the alkene and triethylamine to the mixture.
-
Heat the reaction to 100 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
The following diagrams illustrate key concepts and workflows to aid in your experimental design and troubleshooting.
Caption: Competing pathways of cross-coupling and debromination.
Caption: Troubleshooting workflow for minimizing debromination.
Validation & Comparative
Confirming the Structure of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine Derivatives by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities. This guide provides a comparative analysis of NMR data for confirming the structure of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine and its derivatives, supported by experimental data and protocols.
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a key heterocyclic motif present in numerous compounds with significant biological activities, making the precise determination of its substitution pattern crucial in medicinal chemistry and drug discovery. This guide focuses on the interpretation of 1D and 2D NMR spectra to confirm the identity and structure of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives.
Comparative Analysis of NMR Spectral Data
The structural confirmation of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives relies on the careful analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecular structure. Below is a comparison of expected NMR data for the target compound and a closely related, experimentally characterized derivative.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | 6-Bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine¹ | Expected for 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine |
| H-5 | 8.15 (dd, J = 5.0, 1.7 Hz) | ~ 8.0-8.2 (d, J ≈ 1.5 Hz) |
| H-7 | 7.69 (ddd, J = 8.6, 7.1, 1.8 Hz) | ~ 7.6-7.8 (dd, J ≈ 9.5, 1.5 Hz) |
| H-8 | 7.32 (dt, J = 8.6, 1.1 Hz) | ~ 7.2-7.4 (d, J ≈ 9.5 Hz) |
| 3-CH₃ | - | ~ 2.5-2.7 (s) |
¹Data adapted from a closely related structure for the 6-bromo-[1][2][3]triazolo[4,3-a]pyridine core.
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | 6-Bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine¹ | Expected for 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine |
| C-3 | 156.96 | ~ 150-155 |
| C-5 | 151.02 | ~ 148-152 |
| C-6 | 150.15 | ~ 115-120 (C-Br) |
| C-7 | 148.19 | ~ 125-130 |
| C-8 | 143.32 | ~ 110-115 |
| C-8a | 138.61 | ~ 140-145 |
| 3-CH₃ | - | ~ 12-18 |
¹Data adapted from a closely related structure for the 6-bromo-[1][2][3]triazolo[4,3-a]pyridine core.
The presence of a bromine atom at the C-6 position significantly influences the chemical shifts of the adjacent protons and carbons. The methyl group at the C-3 position is expected to show a characteristic singlet in the ¹H NMR spectrum around 2.5-2.7 ppm and a signal in the ¹³C NMR spectrum around 12-18 ppm.
Experimental Protocols
Detailed below are the standard methodologies for the synthesis and NMR analysis of triazolo[4,3-a]pyridine derivatives.
Synthesis of 6-Bromo-3-substituted-[1][2][3]triazolo[4,3-a]pyridines
A common synthetic route involves the oxidative cyclization of corresponding hydrazones. For instance, the synthesis of 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine can be achieved using N-chlorosuccinimide (NCS) as a chlorinating agent under mild conditions. The initial formation of a chlorohydrazone is followed by the loss of HCl and subsequent cyclization, driven by the suitably positioned nitrogen atom of the pyridine ring.
NMR Spectroscopic Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
1D NMR Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Spectra are acquired on the same instrument, typically with a spectral width of 200-220 ppm. Proton decoupling is used to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
2D NMR Data Acquisition: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
Visualization of the NMR Structure Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of a 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivative using a combination of 1D and 2D NMR techniques.
Caption: Workflow for NMR-based structure elucidation.
By following this systematic approach, researchers can confidently confirm the structure of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives, ensuring the integrity of their chemical entities for further biological evaluation and drug development.
References
Reactivity Showdown: 6-Bromo vs. 6-Chloro-3-methyl-triazolo[4,3-a]pyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of drug discovery and development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 3-methyl-triazolo[4,3-a]pyridine core, a privileged structure in medicinal chemistry, often requires strategic derivatization at the 6-position. The choice of the halogen at this position, typically bromine or chlorine, can significantly impact the efficiency and outcome of subsequent cross-coupling reactions. This guide provides an objective comparison of the reactivity of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine and 6-Chloro-3-methyl-triazolo[4,3-a]pyridine, supported by established principles of organic chemistry and illustrative experimental data from related systems.
Executive Summary: The Reactivity Verdict
Based on fundamental principles of palladium-catalyzed cross-coupling reactions, 6-Bromo-3-methyl-triazolo[4,3-a]pyridine is expected to exhibit higher reactivity than its 6-chloro counterpart . This difference is primarily attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the initial and often rate-limiting oxidative addition step in the catalytic cycle. Consequently, reactions with the 6-bromo derivative can often be achieved under milder conditions, with lower catalyst loadings, and in shorter reaction times.
Comparative Data Overview
The following table summarizes the anticipated differences in reactivity and typical reaction parameters for Suzuki-Miyaura and Buchwald-Hartwig amination reactions based on general knowledge of aryl halide reactivity.
| Feature | 6-Bromo-3-methyl-triazolo[4,3-a]pyridine | 6-Chloro-3-methyl-triazolo[4,3-a]pyridine |
| Relative Reactivity | Higher | Lower |
| Reaction Temperature | Generally lower | Typically higher |
| Reaction Time | Shorter | Longer |
| Catalyst Loading | Generally lower | Often requires higher loading |
| Ligand Choice | Wide range of phosphine ligands effective | Often requires more electron-rich and bulky ligands |
| Side Reactions | Less prone to hydrodehalogenation | More susceptible to hydrodehalogenation |
Key Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The generally accepted catalytic cycle, which highlights the crucial oxidative addition step, is depicted below. The weaker C-Br bond in the 6-bromo derivative allows for a more facile oxidative addition of the palladium(0) catalyst, thereby initiating the catalytic cycle more efficiently than with the 6-chloro analogue.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the catalytic cycle is initiated by the oxidative addition of the aryl halide to the palladium(0) complex. The higher reactivity of the C-Br bond in the 6-bromo derivative is advantageous in this transformation as well.
Experimental Protocols (Representative)
The following protocols are adapted from literature procedures for structurally similar heterocyclic systems and serve as a starting point for the optimization of reactions with 6-bromo- and 6-chloro-3-methyl-triazolo[4,3-a]pyridine.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is based on procedures for the Suzuki-Miyaura coupling of other halogenated pyridines and related heterocycles.[3][4]
Materials:
-
6-Halo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, toluene/ethanol 3:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 6-halo-3-methyl-triazolo[4,3-a]pyridine, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of halo-pyridines.[5][6]
Materials:
-
6-Halo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and ligand to a dry Schlenk flask.
-
Add the solvent and stir for a few minutes.
-
Add the 6-halo-3-methyl-triazolo[4,3-a]pyridine, amine, and base.
-
Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
For synthetic chemists and drug development professionals working with the 3-methyl-triazolo[4,3-a]pyridine scaffold, the choice between a 6-bromo and a 6-chloro substituent has significant practical implications. The 6-bromo derivative is the recommended starting material for achieving higher efficiency in palladium-catalyzed cross-coupling reactions, particularly when milder reaction conditions are desired or when dealing with sensitive functional groups. While the 6-chloro analogue may be more cost-effective, its lower reactivity necessitates more forceful conditions and specialized catalytic systems, which may not be compatible with all substrates. Careful consideration of these reactivity differences is crucial for the successful and efficient synthesis of novel derivatives based on this important heterocyclic core.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Biological Activity of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activity of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine in the context of known kinase inhibitors. While specific experimental data for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine is not publicly available, the triazolo[4,3-a]pyridine scaffold is a well-established pharmacophore in the development of potent kinase inhibitors. This document outlines the methodologies to assess its activity and compares the performance of structurally related compounds and established inhibitors against key kinase targets implicated in cancer and inflammatory diseases.
Introduction to Triazolo[4,3-a]pyridines in Kinase Inhibition
The triazolo[4,3-a]pyridine core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets, including protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Derivatives of the triazolopyridine scaffold have been investigated as inhibitors of several important kinases, including p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and Pim kinases, which are involved in cell cycle regulation, inflammation, and apoptosis.[1][2][3]
Comparative Analysis of Kinase Inhibitors
To contextualize the potential efficacy of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, this section presents quantitative data for representative triazolopyridine-based inhibitors and other well-characterized kinase inhibitors. Staurosporine, a potent and broad-spectrum kinase inhibitor, is included as a general reference.[4][5]
Table 1: Biochemical IC50 Values of Representative Kinase Inhibitors
| Compound Class | Specific Compound/Analog | Target Kinase | IC50 (nM) |
| Triazolopyridine Analog | 2,4-Difluorophenyl, Cyclopropyl Side-Chain | p38α MAP Kinase | 15[1] |
| Triazolopyridine Analog | 2,4-Difluorophenyl, Isopropyl Side-Chain | p38α MAP Kinase | 25[1] |
| Known PIM-1 Inhibitor | TCS PIM-1 1 | PIM-1 | 50[6][7][8] |
| Known PIM-1 Inhibitor | SGI-1776 | PIM-1 | 7[7] |
| Known CDK2 Inhibitor | Roscovitine (Seliciclib) | CDK2 | 100[3] |
| Known CDK2 Inhibitor | AT7519 | CDK2 | 44[3] |
| Pan-Kinase Inhibitor | Staurosporine | Protein Kinase C (PKC) | 0.7 - 3[4] |
| Pan-Kinase Inhibitor | Staurosporine | p60v-src | 6 |
| Pan-Kinase Inhibitor | Staurosporine | Protein Kinase A (PKA) | 7[4] |
| Pan-Kinase Inhibitor | Staurosporine | CaM Kinase II | 20 |
Experimental Protocols
To facilitate the evaluation of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine and other novel compounds, detailed protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Reagent Preparation : Prepare kinase buffer, ATP solution, substrate solution, and the test compound dilutions in DMSO.
-
Reaction Setup : In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.
-
Initiation : Start the kinase reaction by adding ATP.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Add a kinase detection reagent that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis : Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.[1]
Cell Viability Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Kinase Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon compound treatment.
-
Cell Treatment and Lysis : Treat cells with the test compound and a positive control (e.g., a known activator of the pathway) for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-p38, phospho-Rb).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensity to determine the relative levels of protein phosphorylation. Re-probe the membrane with an antibody for the total form of the protein to ensure equal loading.
Visualizing Cellular Mechanisms
Diagrams generated using Graphviz illustrate key concepts in kinase inhibitor evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to the Synthetic Validation of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the validation of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The routes discussed herein are based on the oxidative cyclization of an intermediate hydrazone, a common and effective strategy for the synthesis of fused triazole ring systems. The comparison focuses on key performance indicators such as reaction yield, purity, and conditions, offering valuable insights for process optimization and scale-up.
Introduction
6-Bromo-3-methyl-triazolo[4,3-a]pyridine is a key structural motif found in a variety of biologically active compounds. The development of efficient and reliable synthetic routes to this scaffold is crucial for facilitating further research into its therapeutic potential. This guide compares two methods for the final oxidative cyclization step in its synthesis, starting from the common intermediate, (E)-2-((5-bromopyridin-2-yl)hydrazineylidene)acetaldehyde. The two methods utilize different oxidizing agents: N-Chlorosuccinimide (NCS) and (Diacetoxy)iodobenzene (DIB).
Synthetic Pathway Overview
The general synthetic approach involves two main steps: the formation of a hydrazone intermediate followed by an oxidative cyclization to yield the desired triazolopyridine.
Caption: General two-step synthesis of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Comparative Analysis of Oxidative Cyclization Routes
The critical step in this synthesis is the oxidative cyclization of the hydrazone intermediate. The choice of oxidizing agent can significantly impact the reaction's efficiency, yield, and environmental footprint. Below is a comparison of two effective methods using N-Chlorosuccinimide (NCS) and (Diacetoxy)iodobenzene (DIB).
| Parameter | Route 1: NCS-Mediated Cyclization | Route 2: DIB-Mediated Cyclization |
| Oxidizing Agent | N-Chlorosuccinimide (NCS) | (Diacetoxy)iodobenzene (DIB) |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | 2-4 hours |
| Reported Yield * | >90% | 80-90% |
| Purity | High | High |
| Work-up | Filtration and washing | Aqueous work-up and extraction |
| Advantages | High yield, mild conditions | Readily available reagent, mild conditions |
| Disadvantages | Exothermic reaction requires careful control | Stoichiometric use of a hypervalent iodine reagent |
*Note: Yields are based on studies of structurally similar compounds and may vary for the specific synthesis of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.[1]
Experimental Protocols
Route 1: N-Chlorosuccinimide (NCS) Mediated Oxidative Cyclization
This protocol is adapted from a procedure for a structurally similar compound.[1]
Step 1: Hydrazone Formation
-
To a solution of 5-bromo-2-hydrazinylpyridine (10 mmol) in ethanol (50 mL), add acetaldehyde (11 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Oxidative Cyclization
-
Dissolve the dried hydrazone (10 mmol) in dry dimethylformamide (DMF, 50 mL) and cool the mixture to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS, 11 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction by TLC. Upon completion, the product is typically isolated by filtration, washed with water and petroleum ether, and then dried.
Caption: Workflow for NCS-mediated oxidative cyclization.
Route 2: (Diacetoxy)iodobenzene (DIB) Mediated Oxidative Cyclization
This protocol is based on general procedures for similar cyclizations.
Step 1: Hydrazone Formation Follow the same procedure as in Route 1.
Step 2: Oxidative Cyclization
-
To a stirred solution of the hydrazone (10 mmol) in dichloromethane (DCM, 50 mL) at room temperature, add (Diacetoxy)iodobenzene (DIB, 11 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for DIB-mediated oxidative cyclization.
Conclusion
Both the NCS and DIB-mediated oxidative cyclization routes offer effective and high-yielding methods for the synthesis of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine. The NCS-mediated route appears to be slightly more efficient in terms of reported yield and may offer a simpler work-up procedure. However, the exothermic nature of the reaction with NCS requires careful temperature control. The DIB-mediated route provides a viable alternative with milder reaction conditions, although it involves a more extensive work-up and the use of a hypervalent iodine reagent. The choice between these two methods will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This comparative guide provides the necessary data and protocols to make an informed decision for the validation and potential scale-up of the synthesis of this important heterocyclic compound.
References
in vitro kinase assay protocol for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives
This guide provides a detailed comparison of in vitro kinase assay performance for derivatives of the 6-Bromo-3-methyl-triazolo[4,3-a]pyridine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors. The triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for potent inhibitors of clinically relevant kinases.
This document outlines a robust protocol for determining the half-maximal inhibitory concentration (IC50) of these compounds and presents a comparative analysis against established kinase inhibitors, supported by experimental data from relevant literature. The focus will be on Janus Kinase 1 (JAK1), a key target for which triazolopyridine derivatives have shown significant promise.[1]
Comparison of Kinase Inhibitory Potency
The inhibitory activity of a representative triazolopyridine derivative is compared here with Filgotinib, a selective JAK1 inhibitor also based on a triazolopyridine structure, and Ibrutinib, a highly potent Bruton's Tyrosine Kinase (BTK) inhibitor.[2][3] This comparison provides context for the compound's potency and selectivity.
| Compound | Scaffold | Target Kinase | IC50 (nM) |
| Representative Triazolopyridine ¹ | Triazolo[4,3-a]pyridine | JAK1 | 70 |
| Filgotinib (GLPG0634) | Triazolo[4,3-a]pyridine | JAK1 | 10 (biochemical assay) |
| Ibrutinib (PCI-32765) | Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 (biochemical assay) |
| ¹Data for a closely related 5-phenyl-triazolopyridine derivative used as a representative example for the class.[4] |
In Vitro Kinase Assay: Experimental Protocol
A detailed methodology for determining the IC50 value of a test compound is crucial for reproducibility and accurate comparison. The following protocol describes a luminescence-based biochemical assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5]
Reagents and Materials
-
Kinase: Recombinant human kinase (e.g., JAK1).
-
Substrate: Specific peptide substrate for the kinase.
-
Test Compound: 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivative, dissolved in 100% DMSO.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: 384-well, white, flat-bottom plates.
-
Instrumentation: Plate reader capable of measuring luminescence.
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps. Subsequently, dilute these stock solutions into the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference with the enzyme's activity.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or control (DMSO vehicle) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and the peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 determination.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40-50 minutes.
-
-
ATP Generation and Signal Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism).
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Caption: Simplified JAK1-STAT signaling pathway.
References
- 1. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of novel molecular entities. The functionalization of the 6-Bromo-3-methyl-triazolo[4,3-a]pyridine core is of significant interest for creating libraries of potential therapeutic agents. The choice of the palladium catalyst is a critical determinant for the success of this transformation, directly impacting reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, supported by experimental data from analogous heterocyclic systems to facilitate catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Notes on Substrate Analogue |
| Pd(PPh₃)₄ | 3 - 5 | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O | 70 - 110 | 12 - 24 | 75 - 95 | Data extrapolated from studies on brominated pyridines and pyrimidines.[1][2] |
| PdCl₂(dppf) | 2 - 5 | K₂CO₃ or Cs₂CO₃ | DME or 1,4-Dioxane | 80 - 100 | 2 - 12 | 80 - 98 | Effective for a range of electron-deficient and sterically hindered heteroaryl bromides. |
| Pd₂(dba)₃ with Buchwald Ligand (e.g., XPhos) | 1 - 3 | K₃PO₄ or Cs₂CO₃ | Toluene or 1,4-Dioxane | Room Temp. - 100 | 1 - 8 | 85 - 99+ | Generally provides high turnover numbers and is effective for challenging substrates.[3] |
Note: The yields and reaction conditions are highly dependent on the specific boronic acid used and may require optimization for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki coupling of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine using the aforementioned palladium catalysts. These protocols are based on established procedures for similar heterocyclic substrates and should be optimized for the specific reaction.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)]
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine
-
Arylboronic acid (1.1 - 1.3 equivalents)
-
PdCl₂(dppf) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2 equivalents)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine 6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq), the arylboronic acid (1.1 eq), the base (2.0 eq), and PdCl₂(dppf) (0.03 eq).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction until completion by TLC or LC-MS.
-
After cooling, perform an aqueous workup by adding water and extracting with a suitable organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product by chromatography.
Protocol 3: Using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3)
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G3 (or other Buchwald precatalyst) (1-3 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)
-
Toluene or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a glovebox or under a stream of inert gas, add 6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.5 eq), and the Buchwald precatalyst (0.02 eq) to a reaction tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat to the desired temperature (can range from room temperature to 100 °C) with stirring.
-
Monitor the reaction for completion.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing the Suzuki-Miyaura Coupling
To better understand the underlying chemical processes and experimental design, the following diagrams illustrate the catalytic cycle and a typical laboratory workflow.
References
A Comparative Guide to Assessing the Purity of Synthesized 6-Bromo-3-methyl-triazolo[4,3-a]pyridine via High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized 6-Bromo-3-methyl-triazolo[4,3-a]pyridine. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for the determination of purity and identification of impurities in active pharmaceutical ingredients (APIs) and intermediates.[1] The methodologies and data presented herein offer a robust starting point for developing and validating a suitable purity testing method for this specific triazolopyridine derivative.
Introduction to Purity Assessment by HPLC
6-Bromo-3-methyl-triazolo[4,3-a]pyridine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The triazolopyridine scaffold is a privileged structure in the development of new therapeutic agents.[2] Ensuring the purity of such synthesized compounds is a critical step in the research and development process, as impurities can affect biological activity, toxicity, and overall drug safety and efficacy.
Reversed-phase HPLC (RP-HPLC) is the preferred separation technique for analyzing pharmaceutical intermediates due to its ability to resolve complex mixtures.[3] A C18 column is a common choice for the separation of a wide variety of compounds, including heterocyclic and aromatic molecules.[4] The method outlined below is designed to separate the main compound from potential process-related impurities and degradation products.
Experimental Protocols
This section details a generalized HPLC method for the purity assessment of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine. Method optimization and validation are crucial for ensuring accurate and reliable results.[5]
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid (or Trifluoroacetic acid, analytical grade)
-
Reference standard of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine (of known purity)
-
Synthesized batch of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine for testing
-
Appropriate volumetric flasks and pipettes
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (Octadecylsilyl) silica gel, 4.6 mm x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or wavelength of maximum absorbance of the analyte) |
| Injection Volume | 10 µL |
Note: The gradient program may require optimization based on the specific impurity profile of the synthesized batch.
Standard Solution Preparation
Accurately weigh about 10 mg of the 6-Bromo-3-methyl-triazolo[4,3-a]pyridine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of Mobile Phase A and B, such as 50:50 v/v). This yields a standard solution with a concentration of approximately 0.1 mg/mL.
Sample Solution Preparation
Accurately weigh about 10 mg of the synthesized 6-Bromo-3-methyl-triazolo[4,3-a]pyridine batch and prepare a solution in the same manner as the standard solution to achieve a final concentration of approximately 0.1 mg/mL.
System Suitability
Before sample analysis, inject the standard solution multiple times (typically 5 or 6 injections). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area and retention time of the main peak is less than 2.0%.
Data Analysis
The purity of the synthesized sample is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: A Comparative Purity Assessment
The following table presents hypothetical data comparing the purity of a synthesized batch of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine with a reference standard and a competitor's product.
| Sample ID | Retention Time (min) | Peak Area | Purity (%) | Known Impurity 1 (%) | Unknown Impurity 2 (%) |
| Reference Standard | 15.2 | 1,250,000 | 99.8 | 0.1 | 0.1 |
| Synthesized Batch A | 15.1 | 1,180,000 | 98.5 | 0.8 (Starting Material) | 0.7 |
| Alternative Product B | 15.3 | 1,210,000 | 99.2 | 0.3 | 0.5 |
Note: Impurity percentages are calculated based on their peak areas relative to the total peak area. Potential impurities could arise from the starting materials, such as 5-bromo-2-hydrazinylpyridine, or by-products from the cyclization reaction.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Assessment.
Comparative Discussion
The presented HPLC method provides a reliable means to separate 6-Bromo-3-methyl-triazolo[4,3-a]pyridine from its potential impurities. The use of a C18 column offers good retention for this relatively non-polar molecule. The gradient elution allows for the separation of compounds with a range of polarities, which is essential for detecting both early-eluting polar impurities and late-eluting non-polar by-products. The addition of formic acid to the mobile phase helps to protonate any basic sites in the analyte and impurities, leading to improved peak shapes and resolution.[6]
In our hypothetical data, "Synthesized Batch A" shows a lower purity (98.5%) compared to the "Reference Standard" (99.8%) and "Alternative Product B" (99.2%). The major impurity in Batch A is identified as a potential starting material, suggesting an incomplete reaction. This highlights the importance of monitoring raw materials and reaction intermediates.[3] The presence of unknown impurities necessitates further investigation, potentially using techniques like HPLC-MS, to identify their structures and assess their potential impact.
References
Structure-Activity Relationship of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent kinase inhibition. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine analogs, with a focus on their potential as anticancer agents through the inhibition of key signaling kinases such as c-Met. The data presented herein is compiled from studies on closely related analog series to provide a predictive framework for the development of novel therapeutics.
Comparative Analysis of Kinase Inhibitory Activity
While specific SAR data for a comprehensive series of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine analogs is not extensively available in the public domain, studies on analogous[1][2][3]triazolo[4,3-a]pyrazine derivatives targeting c-Met and VEGFR-2 provide valuable insights into the structural requirements for potent inhibitory activity. The following table summarizes the in vitro antiproliferative and c-Met kinase inhibitory activities of a representative series of such analogs.
Table 1: In Vitro Antiproliferative and c-Met Kinase Inhibitory Activities of Representative Triazolopyrazine Analogs
| Compound ID | R Group | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) | c-Met Kinase IC₅₀ (nM) |
| 1a | Phenyl | 2.54 ± 0.15 | 3.12 ± 0.21 | 4.58 ± 0.33 | 45.3 |
| 1b | 4-Fluorophenyl | 1.89 ± 0.11 | 2.45 ± 0.18 | 3.98 ± 0.29 | 31.7 |
| 1c | 4-Chlorophenyl | 1.52 ± 0.09 | 1.98 ± 0.14 | 2.76 ± 0.21 | 28.1 |
| 1d | 4-Methylphenyl | 2.11 ± 0.13 | 2.87 ± 0.20 | 4.12 ± 0.30 | 39.8 |
| 1e | 4-Methoxyphenyl | 2.33 ± 0.16 | 3.01 ± 0.22 | 4.34 ± 0.31 | 42.1 |
| 1f | 3,4-Difluorophenyl | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26.0 |
| Foretinib | - | 1.12 ± 0.09 | 1.34 ± 0.11 | 1.55 ± 0.13 | 15.0 |
Data is representative of analogous series and is intended to guide SAR studies for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine analogs.
From the data in Table 1, several structure-activity relationships can be inferred for this class of compounds:
-
Influence of Phenyl Ring Substitution: The nature and position of substituents on the terminal phenyl ring significantly impact both antiproliferative and kinase inhibitory activities.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the phenyl ring (compounds 1b , 1c , and 1f ) generally leads to an increase in potency compared to the unsubstituted analog (1a ). The difluoro-substituted analog 1f demonstrated the most potent activity in this series.
-
Electron-Donating Groups: Conversely, electron-donating groups like methyl (1d ) and methoxy (1e ) at the para-position tend to result in slightly reduced activity compared to the unsubstituted analog.
These trends suggest that the electronic properties of the substituent on the phenyl ring play a crucial role in the interaction with the target kinase.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay (c-Met)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant c-Met kinase.
-
Reagents and Materials: Recombinant human c-Met kinase, a specific peptide substrate (e.g., poly (Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.
-
c-Met enzyme and the peptide substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP at a concentration near the Kₘ value.
-
The plate is incubated at 30°C for a predetermined time within the linear range of the reaction.
-
The reaction is terminated, and the amount of ADP produced is quantified using a luminescence-based assay.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., A549, MCF-7, Hela) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability relative to the vehicle-treated control is calculated, and the IC₅₀ value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The primary target of this class of compounds is often the c-Met receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes cell proliferation, survival, and motility.
Caption: The c-Met signaling pathway initiated by HGF binding.
The general workflow for evaluating the efficacy of these compounds involves a multi-step process from initial screening to in-depth cellular mechanism studies.
Caption: General experimental workflow for SAR studies.
References
comparing the efficacy of different ligands for Buchwald-Hartwig amination of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
Comparative Guide to Ligand Efficacy in Buchwald-Hartwig Amination of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal method for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense value in medicinal chemistry and materials science.[1] The synthesis of N-arylated heterocycles, such as those derived from 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, is particularly crucial for the development of novel pharmaceutical agents. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of ligand, which modulates the catalyst's activity and stability.[2][3]
This guide provides a comparative analysis of different phosphine ligands for the Buchwald-Hartwig amination of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine and structurally related heteroaryl bromides. The data presented is compiled from literature sources and serves as a starting point for reaction optimization.
Data Presentation: Ligand Performance Comparison
The efficacy of various ligands is highly dependent on the specific amine coupling partner and the complexity of the heteroaryl halide. While specific comparative data for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine is limited, the following table summarizes results for analogous bromopyridine and bromo-N-heterocycle substrates to provide a strong predictive foundation.
| Substrate | Amine | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-bromo-1H-indazole | 3-Aminopyridine | BrettPhos G3 (2 mol%) | LiHMDS | THF | 65 | N/A | 78 | [4] |
| 6-bromo-1H-indazole | Benzylamine | BrettPhos G3 (2 mol%) | LiHMDS | THF | 65 | N/A | 88 | [4] |
| 6-bromo-1H-indazole | Cyclohexylamine | BrettPhos G3 (2 mol%) | LiHMDS | THF | 65 | N/A | 75 | [4] |
| 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) / (±)-BINAP (0.35 mmol) | NaOtBu | Toluene | 80 | 4 | 60 | [5] |
| 6-Bromopyridin-3-amine | General Arylamine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | N/A | N/A | [6] |
| 6-bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ (5 mol%) / XPhos (10 mol%) | K₃PO₄ | Toluene | 110 | 18 | 95 | [7] |
| 4-chlorotoluene | N-methylaniline | [(IPr*)Pd(allyl)Cl] (2 mol%) | NaOtBu | Toluene | 100 | N/A | 96 | [3] |
| Aryl Bromide | Diaryl/Alkyl-aryl/Dialkyl amines | Pd(OAc)₂ / RuPhos | NaOtBu | Solvent-free | N/A | N/A | 50-99 | [8] |
Key Observations:
-
Bulky Biarylphosphine Ligands: Ligands such as XPhos, BrettPhos, and RuPhos are highly effective for the amination of heteroaryl halides.[9] Their steric bulk is believed to facilitate the crucial reductive elimination step and stabilize the active monoligated palladium species.[1][10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful alternatives, known for their strong σ-donating properties which can promote the oxidative addition of even challenging aryl chlorides.[3][11]
-
Choice of Base and Solvent: The selection of the base (e.g., NaOtBu, LiHMDS, K₃PO₄) and solvent is critical and must be optimized for each specific substrate combination.[2]
Experimental Protocols
Below are generalized protocols for the Buchwald-Hartwig amination of a heteroaryl bromide. These should be adapted and optimized for the specific substrates and ligands being used.
Protocol 1: General Procedure using a Biarylphosphine Ligand (e.g., XPhos)
This protocol is adapted from general procedures for the amination of bromopyridines.[6]
Materials:
-
6-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable Pd-precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos (4 mol%, if not using a precatalyst)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of ~0.1 M of the limiting reagent)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the heteroaryl bromide, the phosphine ligand, the palladium source (if not using a precatalyst), and the sodium tert-butoxide.
-
Evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. youtube.com [youtube.com]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Novel 6-Bromo-3-methyl-triazolo[4,3-a]pyridine Derivatives
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of emerging anticancer compounds.
This guide provides a comparative analysis of the cytotoxic effects of novel compounds derived from the 6-Bromo-3-methyl-triazolo[4,3-a]pyridine scaffold. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of these derivatives as anticancer agents, supported by experimental data from published studies.
Introduction to Triazolo[4,3-a]pyridine Derivatives
The triazolo[4,3-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of a bromine atom at the 6-position and a methyl group at the 3-position of this scaffold serves as a key starting point for the synthesis of diverse derivatives with potentially enhanced pharmacological profiles. Recent research has focused on the synthesis and evaluation of novel analogs of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine to explore their structure-activity relationships (SAR) as cytotoxic agents against various cancer cell lines. This guide summarizes the findings on the cytotoxic activities of these compounds and the experimental methodologies used for their evaluation.
Comparative Cytotoxicity Data
While a direct comparative study of a series of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives was not available in the reviewed literature, related studies on similar triazolopyridine scaffolds provide valuable insights into their anticancer potential. For instance, studies on 6-bromo-3-(substituted)-[1][2][3]triazolo[4,3-a]pyridines have demonstrated significant cytotoxic activity against various cancer cell lines. The data from these studies, while not a direct comparison of 3-methyl derivatives, can serve as a foundational guide for future research and development of this specific compound class.
Due to the lack of specific comparative data for derivatives of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine, a data table for direct comparison cannot be provided at this time. Researchers are encouraged to perform head-to-head comparative studies to elucidate the structure-activity relationships within this specific series of compounds.
Key Cytotoxicity Assays: Experimental Protocols
The evaluation of the cytotoxic potential of novel compounds is a critical step in anticancer drug discovery. The following are detailed protocols for commonly employed cytotoxicity assays that are suitable for screening derivatives of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as a marker for cytotoxicity.
Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the cell culture supernatant to a new 96-well plate.
-
Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Solution Addition: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, to specifically assess apoptosis-induced cell death.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate. Cleavage of this substrate by activated caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described previously.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the caspase-3/7 activity and can be used to quantify the induction of apoptosis by the test compounds.
Potential Signaling Pathways and Experimental Workflows
While the specific mechanisms of action for 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives are yet to be fully elucidated, related compounds have been shown to induce apoptosis and interfere with key signaling pathways in cancer cells. The following diagrams illustrate a general experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that could be investigated for these novel compounds.
Caption: A general experimental workflow for the synthesis and cytotoxic evaluation of novel compounds.
Caption: A hypothetical signaling pathway potentially targeted by triazolo[4,3-a]pyridine derivatives.
Conclusion and Future Directions
Derivatives of the 6-Bromo-3-methyl-triazolo[4,3-a]pyridine scaffold represent a promising area for the discovery of novel anticancer agents. While direct comparative data for this specific series is currently limited, the broader class of triazolopyridines has demonstrated significant cytotoxic potential. Future research should focus on the synthesis of a diverse library of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives and their systematic evaluation against a panel of cancer cell lines to establish clear structure-activity relationships. Furthermore, mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in optimizing their therapeutic potential and advancing them through the drug development pipeline. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such investigations.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-3-methyl-triazolo[4,3-a]pyridine: A Safety and Operational Guide
Proper Disposal of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine: A Safety and Operational Guide
For Immediate Reference: This document provides critical safety and disposal procedures for 6-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine (CAS No. 108281-78-3). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
This guide is intended for researchers, scientists, and drug development professionals handling 6-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine. The following procedures are based on available safety data sheets and established best practices for the management of hazardous chemical waste.
Hazard Identification and Personal Protection
While the toxicological properties of 6-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine have not been fully investigated, it is classified as a hazardous substance.[1] All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a designated chemical fume hood.[1]
| Hazard Statement | GHS Classification | Required Personal Protective Equipment (PPE) |
| May cause an allergic skin reaction.[1] | Skin Sensitizer | Chemical-resistant gloves (e.g., nitrile) |
| Causes serious eye irritation.[1] | Eye Irritant | Safety goggles or face shield |
| May be harmful by ingestion and inhalation.[1] | Acute Toxicity (Oral, Inhalation) - Potential | Lab coat, chemical-resistant boots |
| Irritating to mucous membranes and upper respiratory tract.[1] | Respiratory Irritant | Use only in a chemical fume hood; respiratory protection may be needed for spills. |
Spill Management Protocol
In the event of a spill, immediate and safe containment is the priority.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don PPE: Wear the full PPE as specified in the table above.
-
Contain the Spill: For solid spills, gently cover the material with an inert absorbent material such as sand, vermiculite, or silica gel to prevent dust generation.[3][4]
-
Collect Material: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Disposal Procedures
Disposal of 6-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine must be handled as hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain.
Operational Plan: Waste Disposal
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated 6-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as pipette tips, weighing boats, gloves, and absorbent pads, must also be placed in the designated hazardous waste container.
-
-
Labeling: The waste container must be labeled with:
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.
Essential Safety and Logistical Information for Handling 6-Bromo-3-methyl-triazolo[4,3-a]pyridine
Essential Safety and Logistical Information for Handling 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. The information herein is intended to supplement, not replace, institutional safety protocols and a thorough review of any available specific Safety Data Sheet (SDS). The procedural guidance is based on the known hazards associated with its structural moieties: a brominated pyridine and a triazole ring.
Hazard Summary
Inferred Hazard Information:
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection/face protection. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personal safety when handling 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. The following table outlines the recommended PPE for different laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Work within a certified chemical fume hood. |
| Chemical Reactions | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Flame-resistant lab coat | Work within a certified chemical fume hood. |
| Material Transfer | Chemical safety goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves | Flame-resistant lab coat and apron | Use in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount to minimize exposure and ensure safe handling.
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.
-
Designate a specific area within the fume hood for the handling of this compound.
-
-
Donning PPE :
-
Put on a flame-resistant lab coat.
-
Wear appropriate chemical safety goggles.
-
Don nitrile or neoprene gloves, ensuring they are free of defects.
-
-
Material Handling :
-
Conduct all manipulations of the solid compound and its solutions within the chemical fume hood.
-
When weighing the solid, use a tared container inside the fume hood to prevent contamination of the balance.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.
-
-
During Reaction :
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the fume hood sash at the lowest practical height.
-
-
Post-Handling :
-
Wipe down the work area within the fume hood with an appropriate solvent and then with soap and water.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste materials contaminated with 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine must be treated as hazardous waste.
-
Solid Waste :
-
Collect all contaminated solid waste, including gloves, weighing paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal Method :
-
Waste pyridine and its derivatives should be disposed of through licensed hazardous waste disposal services, which may include incineration at high temperatures.[5]
-
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
References
- 1. SDS of 6-Bromo-3-Methyl-1,2,4-Triazolo[4,3-a]Pyridine, Safety Data Sheets, CAS 108281-78-3 - chemBlink [ww.chemblink.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
